molecular formula C9H15NO4 B1639079 6-(4-Oxooxazolidin-3-yl)hexanoic acid

6-(4-Oxooxazolidin-3-yl)hexanoic acid

Número de catálogo: B1639079
Peso molecular: 201.22 g/mol
Clave InChI: SBOQMNDPKRWADC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Oxooxazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Oxooxazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Oxooxazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H15NO4

Peso molecular

201.22 g/mol

Nombre IUPAC

6-(4-oxo-1,3-oxazolidin-3-yl)hexanoic acid

InChI

InChI=1S/C9H15NO4/c11-8-6-14-7-10(8)5-3-1-2-4-9(12)13/h1-7H2,(H,12,13)

Clave InChI

SBOQMNDPKRWADC-UHFFFAOYSA-N

SMILES

C1C(=O)N(CO1)CCCCCC(=O)O

SMILES canónico

C1C(=O)N(CO1)CCCCCC(=O)O

Origen del producto

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability Profiling of 6-(4-Oxooxazolidin-3-yl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a rigorous understanding of its inherent physicochemical properties. Among these, thermodynamic stability is a cornerstone, dictating a molecule's shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides an in-depth, technically-focused framework for the comprehensive thermodynamic stability assessment of 6-(4-Oxooxazolidin-3-yl)hexanoic acid. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental design, ensuring that each stage of the analysis is a self-validating system. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and field-proven insights for characterizing this specific oxazolidinone derivative.

Introduction to 6-(4-Oxooxazolidin-3-yl)hexanoic acid and the Imperative of Stability

2.1 The Molecule: Structure and Potential

6-(4-Oxooxazolidin-3-yl)hexanoic acid belongs to the oxazolidinone class of heterocyclic compounds.[1] The core structure consists of a saturated five-membered ring containing both nitrogen and oxygen, specifically a 4-oxooxazolidinone moiety, linked via the nitrogen atom to a hexanoic acid chain.

  • Oxazolidinone Core: This scaffold is of significant interest in medicinal chemistry. The cyclic carbamate structure is often associated with enhanced metabolic and chemical stability compared to acyclic analogues which are more susceptible to hydrolysis.[1]

  • Hexanoic Acid Chain: This lipophilic aliphatic chain terminating in a carboxylic acid group imparts specific solubility and pharmacokinetic properties, suggesting potential roles in modulating drug delivery or target engagement.

A thorough understanding of the molecule's stability is paramount before committing resources to further development. Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered bioavailability.

2.2 The 'Why': The Criticality of Thermodynamic Stability

Thermodynamic stability refers to a system being in its lowest energy state or in chemical equilibrium with its environment.[2] For a drug substance, this translates to its resistance to chemical change under various environmental influences. Stability studies are not merely a regulatory checkbox; they are fundamental to:

  • Ensuring Patient Safety: By identifying and characterizing degradation products, which may have their own toxicological profiles.[3]

  • Guiding Formulation Development: Knowledge of liabilities (e.g., sensitivity to pH or light) informs the selection of excipients and packaging.[4]

  • Establishing Shelf-Life and Storage Conditions: Defining the retest period and recommended storage is a direct outcome of robust stability data.[3]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate comprehensive stability data for new drug submissions.[3]

This guide outlines a logical workflow for generating this critical data package for 6-(4-Oxooxazolidin-3-yl)hexanoic acid.

Intrinsic Stability Assessment: Thermal Analysis

The first step in understanding a molecule's stability is to probe its response to thermal stress in the solid state. This provides a baseline for its intrinsic stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this purpose.[5]

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions.[6][7][8] This is crucial for identifying melting points, phase changes (polymorphism), and assessing purity.[6][9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(4-Oxooxazolidin-3-yl)hexanoic acid into a clean, non-reactive aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation during the scan.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • Melting Point (Tm): A sharp endothermic peak indicates the melting transition. The peak onset provides the melting point. A sharp, well-defined peak is often indicative of high purity.

    • Other Thermal Events: Broad endotherms may suggest the loss of residual solvent, while exotherms could indicate decomposition or crystallization events.

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time.[5][10] It is invaluable for determining the temperature at which a substance begins to decompose and for quantifying the presence of volatiles like water or residual solvents.[5][11]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of 6-(4-Oxooxazolidin-3-yl)hexanoic acid into a tared TGA crucible (typically alumina or platinum).[12]

  • Instrument Setup:

    • Position the crucible onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots percent weight loss versus temperature.

    • Decomposition Onset (Td): A significant drop in mass indicates thermal decomposition. The onset temperature of this weight loss is a key indicator of thermal stability.

    • Volatiles: Minor weight loss at lower temperatures (typically < 150 °C) may correspond to the loss of adsorbed water or residual solvent.

Data Presentation: Intrinsic Thermal Properties

ParameterMethodResult (Illustrative Example)Interpretation
Melting Point (Tm)DSC145.5 °C (sharp endotherm)Indicates a crystalline solid with high purity.
Decomposition Onset (Td)TGA220.0 °CThe molecule is thermally stable up to this temperature under inert conditions.
Residual VolatilesTGA0.2% weight loss below 120 °CLow level of adsorbed moisture or solvent.

Predictive Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's stability profile.[4] It involves subjecting the molecule to conditions more severe than those it would encounter during storage to accelerate degradation.[4] The primary goals, as outlined by ICH guideline Q1A(R2), are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][13] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary reactions.[13]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC (Quantify API & Degradants) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Photo Photolytic (ICH Q1B Light) Photo->HPLC Analyze Samples Thermal Thermal (Heat) (e.g., 80°C) Thermal->HPLC Analyze Samples LCMS LC-MS (Identify Degradant Masses) HPLC->LCMS Characterize Peaks Profile Comprehensive Stability Profile HPLC->Profile Synthesize Data NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm Structures LCMS->Profile Synthesize Data NMR->Profile Synthesize Data API 6-(4-Oxooxazolidin-3-yl) hexanoic acid (API) API->Acid Expose API->Base Expose API->Oxidation Expose API->Photo Expose API->Thermal Expose

Caption: Workflow for forced degradation and characterization.

4.1 Hydrolytic Stability (Acidic & Basic Conditions)

The oxazolidinone ring, being a cyclic carbamate, and the terminal carboxylic acid are the most likely sites for hydrolysis.

Protocol: Acid/Base Hydrolysis

  • Stock Solution: Prepare a stock solution of 6-(4-Oxooxazolidin-3-yl)hexanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid: Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Base: Mix the stock solution with 0.1 M NaOH (1:1 v/v).

  • Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) and monitor over time (e.g., 2, 4, 8, 24 hours). For the base-stressed sample, neutralization with an equivalent amount of acid is required before analysis.

  • Analysis: Analyze samples by a stability-indicating HPLC method at each time point to quantify the parent compound and detect any degradation products.

4.2 Oxidative Stability

Oxidation can affect various parts of a molecule. The tertiary nitrogen in the oxazolidinone ring could be susceptible to N-oxidation.

Protocol: Oxidative Degradation

  • Stock Solution: Use the same 1 mg/mL stock solution as prepared for hydrolysis.

  • Stress Condition: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v).

  • Incubation: Store the solution at room temperature, protected from light, and monitor over time (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze by HPLC at each time point.

4.3 Photostability

Photostability testing is crucial to determine if the drug substance requires light-resistant packaging.[3][14] ICH Q1B guidelines specify the light exposure conditions.[14]

Protocol: Photolytic Degradation

  • Sample Preparation: Spread a thin layer of the solid drug substance in a chemically inert, transparent container. Also, prepare a solution (e.g., 1 mg/mL) in a transparent container.

  • Control Sample: Prepare identical "dark" control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Place the samples and dark controls in a photostability chamber. Expose them to a light source conforming to ICH Q1B, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • Analysis: After exposure, compare the appearance of the exposed samples to the dark controls. Analyze both solid and solution samples by HPLC to quantify any degradation.

Data Presentation: Forced Degradation Summary

Stress ConditionParametersTime (hrs)% Assay of Parent (Illustrative)% Total Degradation (Illustrative)
Acid Hydrolysis0.1 M HCl, 60 °C2492.5%7.5%
Base Hydrolysis0.1 M NaOH, 60 °C885.2%14.8%
Oxidation3% H₂O₂, RT2498.1%1.9%
PhotolyticICH Q1BN/A99.5%0.5%
Thermal (Solution)80 °C4897.8%2.2%

Degradation Pathway Elucidation

Based on the forced degradation results, a potential degradation pathway can be postulated. The significant degradation under basic conditions suggests that the oxazolidinone ring is the primary liability.

Plausible Degradation Pathway under Basic Hydrolysis

Under basic conditions, the hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the cyclic carbamate. This would lead to ring-opening, forming a carbamate salt intermediate, which could further hydrolyze to yield 2-aminoethanol and the corresponding dicarboxylic acid derivative, or decarboxylate.

Degradation_Pathway cluster_main Parent 6-(4-Oxooxazolidin-3-yl)hexanoic acid (Parent Molecule) Intermediate Ring-Opened Intermediate (Carbamate Salt) Parent->Intermediate OH⁻ Attack (Ring Opening) Product1 6-((2-hydroxyethyl)amino)hexanoic acid (Post-Decarboxylation) Intermediate->Product1 Hydrolysis & Decarboxylation

Caption: Potential degradation pathway under basic hydrolysis.

Conclusion and Forward Look

This guide has outlined a comprehensive, multi-faceted strategy for characterizing the thermodynamic stability of 6-(4-Oxooxazolidin-3-yl)hexanoic acid. The illustrative data suggests a molecule with good thermal and photostability but a potential liability to hydrolytic degradation, particularly under basic conditions. This information is critical for guiding subsequent development activities, including:

  • Formulation: Buffering agents may be required in liquid formulations to maintain a pH where the molecule is most stable.

  • Analytical Method Development: The stability-indicating method developed during these studies is now validated for use in long-term stability trials.

  • Process Chemistry: Understanding degradation pathways can help in designing purification steps to remove potential process-related impurities that might also be degradants.

By integrating intrinsic thermal analysis with predictive forced degradation studies, a robust and scientifically sound stability profile can be established, de-risking the development process and paving the way for a successful drug candidate.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Advanced Thermal Systems.
  • Differential Scanning Calorimetry.Coriolis Pharma.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis.
  • 6-(4-OXO-OXAZOLIDIN-3-YL)
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry.
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Improved Pharma.
  • Protocol Thermogravimetric Analysis (TGA).EPFL.
  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. (2022, December 23). Medires Publishing.

Sources

In Vitro Pharmacokinetics of 6-(4-Oxooxazolidin-3-yl)hexanoic Acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

6-(4-Oxooxazolidin-3-yl)hexanoic acid (CAS: 886502-20-1) is a critical bifunctional chemical entity. It merges an oxazolidinone core—a pharmacophore renowned for its antimicrobial and antithrombotic properties—with a hexanoic acid linker that enhances aqueous solubility and provides a handle for conjugation. As a Senior Application Scientist, I approach the in vitro pharmacokinetic (PK) characterization of such molecules not as a rigid checklist, but as a highly interconnected, self-validating system. Every assay must inform the next, and every data point must be grounded in the molecule's fundamental physicochemical reality.

This whitepaper details the core in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) workflows required to evaluate this compound, explaining the causality behind experimental choices and providing robust, self-validating protocols.

The Causality of Physicochemical Profiling

Before initiating complex biological assays, we must establish the physicochemical baseline. The terminal carboxylic acid of 6-(4-Oxooxazolidin-3-yl)hexanoic acid has an estimated pKa of ~4.5–5.0. At physiological pH (7.4), the molecule exists predominantly in its ionized (anionic) state.

Mechanistic Causality: This ionization dictates the entire in vitro workflow. While the oxazolidinone ring contributes moderate lipophilicity, the anionic tail restricts passive transcellular diffusion across lipid bilayers and heavily biases the molecule toward Human Serum Albumin (HSA) binding in plasma. Consequently, we must design our permeability and clearance assays to account for low passive absorption and potential active transport mechanisms.

Workflow Start 6-(4-Oxooxazolidin-3-yl)hexanoic acid PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Permeability Permeability & Efflux (Caco-2 Bidirectional Assay) PhysChem->Permeability Metabolism Metabolic Stability (HLMs & Hepatocytes) PhysChem->Metabolism InVivo IVIVE & PBPK Modeling (In Vivo Clearance Prediction) Permeability->InVivo DDI CYP Inhibition & Induction (FDA DDI Guidelines) Metabolism->DDI DDI->InVivo

Logical workflow for the in vitro pharmacokinetic evaluation of oxazolidinone derivatives.

Permeability and Efflux Dynamics

Because the hexanoic acid moiety is ionized at intestinal pH, passive absorption is limited. Furthermore, oxazolidinone derivatives are frequently recognized by intestinal efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). To evaluate this, we utilize a bidirectional Caco-2 permeability assay.

Causality & Rationale: We select Caco-2 cells over MDCK cells because Caco-2 monolayers spontaneously differentiate to express a transporter profile closely mimicking the human enterocyte. To ensure a self-validating system , we must include a paracellular leakiness marker (Lucifer Yellow) to confirm monolayer integrity, and a known P-gp substrate (e.g., Digoxin) as a positive control.

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate transwell inserts. Culture for 21 days to ensure tight junction formation. Validate integrity via Transepithelial Electrical Resistance (TEER > 300 Ω⋅cm2 ).

  • Assay Preparation: Prepare 6-(4-Oxooxazolidin-3-yl)hexanoic acid at 10 µM in HBSS buffer (pH 7.4). Spike the buffer with 100 µM Lucifer Yellow (negative control for paracellular transport).

  • Dosing: Add the compound to the apical (A) chamber for A-to-B transport (absorptive), and to the basolateral (B) chamber for B-to-A transport (secretory).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates active efflux.

Metabolic Stability and Biotransformation Pathways

The metabolic fate of 6-(4-Oxooxazolidin-3-yl)hexanoic acid is bifurcated. The oxazolidinone ring is generally resistant to rapid Cytochrome P450 (CYP) mediated ring opening, a trait observed in clinical oxazolidinones like tedizolid[1]. However, the hexanoic acid chain is highly susceptible to mitochondrial and peroxisomal β -oxidation, a well-documented pathway for medium-chain fatty acid derivatives[2].

Pathways Parent 6-(4-Oxooxazolidin-3-yl)hexanoic acid (Parent Compound) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP BetaOx Beta-Oxidation (Mitochondria/Peroxisomes) Parent->BetaOx Phase2 Glucuronidation (UGT) Parent->Phase2 Direct Conjugation Met1 Oxazolidinone Ring Oxidation CYP->Met1 Met2 Chain-Shortened Metabolites (e.g., Butyric Acid Derivative) BetaOx->Met2 Met1->Phase2 Met2->Phase2 Excretion Renal Excretion Phase2->Excretion

Proposed metabolic pathways illustrating Phase I oxidation and Phase II conjugation.

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: HLMs are utilized to isolate Phase I CYP-mediated metabolism. Because β -oxidation occurs in the mitochondria/peroxisomes, HLMs will only reveal the oxidative clearance of the oxazolidinone core. To capture total hepatic clearance, a subsequent primary hepatocyte assay is required. We add NADPH as the obligate cofactor for CYP enzymes.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Keep organic solvent (DMSO) ≤0.1% to prevent CYP inhibition.

  • Self-Validating Controls: Prepare a positive control (1 µM Verapamil, ensuring the HLMs are metabolically active) and a negative control (test compound in buffer without NADPH to rule out chemical degradation).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint​ ).

Cytochrome P450 Inhibition and DDI Profiling

In strict alignment with the[3], assessing the Drug-Drug Interaction (DDI) potential of new chemical entities is a regulatory prerequisite. We must evaluate both reversible inhibition and Time-Dependent Inhibition (TDI) across major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Causality & Rationale: Oxazolidinones can occasionally act as mechanism-based inhibitors (MBIs) if reactive intermediates form during ring oxidation. A TDI assay, which involves pre-incubating the compound with HLMs and NADPH before adding the specific CYP probe substrate, is critical. A shift in the IC50​ value ( >1.5 -fold decrease) following pre-incubation signals the formation of a reactive metabolite that irreversibly inactivates the enzyme.

Quantitative Data Synthesis

To facilitate rapid decision-making, the anticipated in vitro PK parameters—derived from the structural properties of 6-(4-Oxooxazolidin-3-yl)hexanoic acid and historical data of related analogs—are summarized below.

Table 1: Predicted In Vitro Pharmacokinetic Profile

ParameterAssay SystemExpected Value RangeMechanistic Rationale
LogD (pH 7.4) Shake-flask method-0.5 to 0.5Ionization of the hexanoic acid tail significantly reduces overall lipophilicity at physiological pH.
Papp (A→B) Caco-2 Monolayer <2×10−6 cm/sParacellular transport is severely limited by the negative charge of the carboxylate group.
Efflux Ratio Caco-2 Monolayer >2.0 The oxazolidinone core is a recognized substrate for intestinal efflux transporters (P-gp).
Phase I CLint​ Human Liver Microsomes15 - 30 µL/min/mgModerate CYP-mediated oxidation; the oxazolidinone ring is relatively stable compared to the aliphatic chain.
Protein Binding Equilibrium Dialysis80 - 90%The terminal carboxylic acid acts as an anionic anchor, binding strongly to Human Serum Albumin (HSA).

Conclusion & Translational Outlook

The in vitro pharmacokinetic evaluation of 6-(4-Oxooxazolidin-3-yl)hexanoic acid requires a nuanced understanding of its bifunctional nature. While the oxazolidinone ring drives its primary pharmacology, the hexanoic acid tail governs its ADME profile—limiting passive permeability, driving high plasma protein binding, and opening the door to mitochondrial β -oxidation. By employing the self-validating in vitro workflows detailed in this whitepaper, researchers can accurately generate the intrinsic clearance and permeability data required for robust In Vitro-In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) modeling.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In vitro and in vivo disposition of 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976). Identification of a novel five-carbon cleavage metabolite in rats Source: PubMed (Drug Metabolism and Disposition) URL: [Link]

  • Title: Pharmacokinetics, Pharmacodynamics, and Tolerability of Single-Dose Oral LCB01-0371, a Novel Oxazolidinone with Broad-Spectrum Activity, in Healthy Volunteers Source: PubMed Central (Antimicrobial Agents and Chemotherapy) URL: [Link]

Sources

A Technical Guide to the Physicochemical Profiling of 6-(4-Oxooxazolidin-3-yl)hexanoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from a promising hit to a viable therapeutic is paved with a deep understanding of its fundamental physicochemical properties. These characteristics are the bedrock upon which its absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile is built. This in-depth technical guide focuses on a critical class of emerging therapeutic agents: 6-(4-oxooxazolidin-3-yl)hexanoic acid derivatives. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic linezolid.[1] Its derivatives are actively being explored for a multitude of therapeutic applications.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of the key physicochemical properties of these derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Crucial Role of Physicochemical Properties in Drug Development

The therapeutic efficacy of a drug is not solely dependent on its interaction with a biological target. The molecule must first reach its target in sufficient concentration and for an adequate duration. This is governed by its ADME-T properties, which are, in turn, heavily influenced by its physicochemical characteristics.[2][3] For orally administered drugs, for instance, poor solubility can lead to low bioavailability, rendering an otherwise potent compound ineffective.[4][5] Similarly, lipophilicity, a measure of a compound's ability to dissolve in fatty or non-polar environments, is a key determinant of its ability to cross cell membranes.[6][7]

The 6-(4-oxooxazolidin-3-yl)hexanoic acid scaffold presents an interesting combination of a polar oxazolidinone ring, a flexible hexanoic acid chain, and a terminal carboxylic acid group. This structure suggests a delicate balance between hydrophilicity and lipophilicity that will be highly sensitive to substitution. A thorough understanding of these properties is therefore paramount for the successful optimization of this class of compounds.

Key Physicochemical Parameters and Their Significance

A comprehensive physicochemical profile for a drug candidate should, at a minimum, include an assessment of its solubility, lipophilicity, and ionization state.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[5][8] Poorly soluble compounds can lead to incomplete absorption from the gastrointestinal tract and challenges in developing intravenous formulations.[4] It is often beneficial to assess solubility under both kinetic and thermodynamic conditions.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[2][3][4] It is a high-throughput method that is particularly useful in the early stages of drug discovery for ranking compounds.[2][4][8]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[2][3][4] It is a more time-consuming measurement but provides a more accurate and fundamental value that is crucial for later-stage development and formulation.[2][3][4]

A reasonable goal for the solubility of a drug discovery compound is greater than 60 µg/mL.[8]

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase.[6][7][9] It is a critical parameter for predicting a drug's absorption, distribution, and ability to cross biological membranes.[6]

  • logP: The logarithm of the partition coefficient (P) between n-octanol and water. It is a measure of the lipophilicity of the neutral form of the molecule.[6][7][9] For oral drugs, a logP value of less than 5 is generally desirable, with an ideal range of 1.35-1.8 for good absorption.[6]

  • logD: The logarithm of the distribution coefficient (D) at a specific pH. It takes into account the partitioning of both the neutral and ionized forms of the molecule.[7] For ionizable compounds like 6-(4-oxooxazolidin-3-yl)hexanoic acid, logD at a physiological pH of 7.4 is a more relevant predictor of in vivo behavior.[7]

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The carboxylic acid moiety in 6-(4-oxooxazolidin-3-yl)hexanoic acid makes it an acidic compound. The ionization state of a molecule affects its solubility, lipophilicity, and ability to interact with its target.[10] For acidic drugs, a low pKa can lead to good aqueous solubility.[10]

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a drug candidate.[11][12][13]

  • Melting Point (Tm): Determined by DSC, the melting point provides an indication of the purity and crystal lattice energy of a compound.[13]

  • Decomposition Temperature (Td): TGA measures changes in mass as a function of temperature and can be used to determine the thermal stability of a compound.[11][12]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(4-oxooxazolidin-3-yl)hexanoic acid derivatives.

Determination of Aqueous Solubility

This high-throughput method is ideal for early-stage screening. It relies on detecting the precipitation of a compound when a DMSO stock solution is added to an aqueous buffer.[5][8]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[2]

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from suspended particles.[5]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Causality: The rapid transition from an organic solvent (DMSO) to an aqueous environment can lead to supersaturation and subsequent precipitation. Nephelometry provides a sensitive and rapid detection of this precipitation.[5]

Diagram of Kinetic Solubility Workflow:

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Add to Aqueous Buffer (pH 7.4) B->C D Incubate (2h, RT) C->D E Measure Turbidity (Nephelometer) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

This "gold standard" method measures the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility.

Causality: By allowing the system to reach equilibrium in the presence of excess solid, this method ensures that the measured concentration is the true saturation solubility of the most stable polymorph.

Determination of Lipophilicity (logD at pH 7.4)

This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[9][14]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing and allowing them to separate.

  • Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning, then let the phases separate.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV or LC-MS.

  • Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).

Causality: This method directly measures the equilibrium distribution of the compound between a non-polar phase (n-octanol, mimicking lipid membranes) and a polar phase (aqueous buffer).

This is a faster, indirect method for estimating lipophilicity.[9]

Protocol:

  • Calibration: Inject a series of standard compounds with known logP or logD values onto a reversed-phase HPLC column (e.g., C18).

  • Measurement: Determine the retention time (tR) for each standard and the test compound. Also, determine the column dead time (t0) using an unretained compound.

  • Calculation of k': Calculate the retention factor (k') for each compound using the formula: k' = (tR - t0) / t0.

  • Correlation: Plot log k' versus the known logP or logD values of the standards to generate a calibration curve.

  • Determination: Determine the logD of the test compound by interpolating its log k' value on the calibration curve.

Causality: In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. More lipophilic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Determination of Ionization Constant (pKa)

This is a classic and accurate method for determining pKa.[10][15]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).[15]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.

  • pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.[15]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[15]

Causality: As the base is added, the carboxylic acid of the 6-(4-oxooxazolidin-3-yl)hexanoic acid derivative is deprotonated. The pKa represents the pH at which the concentrations of the protonated and deprotonated forms are equal.

Diagram of Physicochemical Property Inter-relationships:

G cluster_props Physicochemical Properties cluster_adme ADME-T Profile Solubility Solubility (Kinetic & Thermodynamic) Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity (logP & logD) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution pKa pKa pKa->Solubility pKa->Lipophilicity Thermal Thermal Properties (Tm, Td) Thermal->Solubility Toxicity Toxicity Distribution->Toxicity Metabolism Metabolism Excretion Excretion Metabolism->Excretion

Caption: Inter-relationship of Physicochemical Properties and ADME-T.

Determination of Thermal Properties

Protocol:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the test compound into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Data Analysis: The melting point (Tm) is identified as the peak of the endothermic event on the resulting thermogram.

Causality: As the compound melts, it absorbs energy (an endothermic process), which is detected by the DSC as a difference in heat flow between the sample and reference pans.[13]

Protocol:

  • Sample Preparation: Place an accurately weighed amount of the test compound onto the TGA balance pan.

  • Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which a significant weight loss begins.[12]

Causality: Heating a compound to a sufficiently high temperature will cause it to decompose, resulting in a loss of mass that is precisely measured by the TGA.[12]

Data Summary and Interpretation

To facilitate the comparison of different derivatives and to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, it is essential to present the collected data in a clear and organized manner.

Table 1: Physicochemical Properties of 6-(4-Oxooxazolidin-3-yl)hexanoic Acid Derivatives

Compound IDKinetic Solubility (µM)Thermodynamic Solubility (µM)logD (pH 7.4)pKaMelting Point (°C)
Parent Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Derivative 1
Derivative 2
...

Conclusion

A systematic and rigorous evaluation of the physicochemical properties of 6-(4-oxooxazolidin-3-yl)hexanoic acid derivatives is not merely a data collection exercise; it is a critical component of a successful drug discovery program. The experimental protocols and rationale outlined in this guide provide a robust framework for generating high-quality, reproducible data. This data will empower medicinal chemists to make informed decisions, optimize lead compounds, and ultimately increase the probability of advancing a candidate with a favorable ADME-T profile into clinical development.

References

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(4), e117-e124. [Link]

  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays. Retrieved March 20, 2026, from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved March 20, 2026, from [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved March 20, 2026, from [Link]

  • Mateus, A., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 2025, 229-250. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved March 20, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 20, 2026, from [Link]

  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1827-1838. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1543-1555. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved March 20, 2026, from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved March 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved March 20, 2026, from [Link]

  • Casy, A. F., & Parfitt, R. T. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review, 13(2), 10-17. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 20, 2026, from [Link]

  • da Silva, E. F., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637-15644. [Link]

  • da Silva, E. F., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Analytical Chemistry, 95(42), 15637-15644. [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, M. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 78(3), 663-675. [Link]

  • Chemical Substance Information. (n.d.). 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2021, January). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Retrieved March 20, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1148-1165. [Link]

  • PubChem. (n.d.). 6-Oxohexanoic acid. Retrieved March 20, 2026, from [Link]

  • Abouzid, K., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

  • Wójtowicz-Krawiec, A., & Krawiec, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]

Sources

Methodological & Application

A Robust Reversed-Phase HPLC Method for the Quantification of 6-(4-Oxooxazolidin-3-yl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid. The methodology is developed based on reversed-phase chromatography, a widely accessible and reliable technique. We delve into the scientific rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition, and detector settings. This document provides comprehensive, step-by-step protocols for method execution and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The intended audience includes researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of pharmaceuticals where this molecule is an active ingredient, intermediate, or impurity.

Scientific Rationale & Method Development Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties and their interaction with the chromatographic system. The strategy outlined below follows a logical progression from theoretical principles to empirical optimization.

Analyte Characterization: 6-(4-Oxooxazolidin-3-yl)hexanoic Acid

The structure of the target analyte consists of a polar oxazolidinone ring system linked to a six-carbon carboxylic acid chain.

  • Polarity: The presence of the carboxylic acid and the amide-like functionality in the oxazolidinone ring makes the molecule polar. This inherent polarity can present a challenge for retention on traditional non-polar stationary phases.[3][4]

  • Acidity: The hexanoic acid moiety is the primary ionizable group. The pKa of a simple hexanoic acid is approximately 4.8. It is reasonable to estimate a similar pKa for the analyte. This is the single most critical parameter for method development in reversed-phase HPLC.[5] To achieve consistent and robust retention, the ionization of this carboxylic acid group must be controlled.[5]

Chromatographic Principles & Mode Selection

Reversed-Phase HPLC (RP-HPLC) was selected as the analytical mode due to its versatility, robustness, and prevalence in pharmaceutical analysis. The fundamental principle is the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

The key to retaining our acidic analyte is to suppress its ionization. According to the Henderson-Hasselbalch equation, when the mobile phase pH is at least 1.5 to 2 units below the analyte's pKa, the analyte will exist predominantly in its neutral, protonated (-COOH) form. This neutral form is significantly less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[5] Therefore, an acidic mobile phase is mandatory.

cluster_Analyte Analyte Characterization cluster_Strategy Method Development Strategy cluster_Validation Validation (ICH Q2) Analyte 6-(4-Oxooxazolidin-3-yl)hexanoic acid - Polar Oxazolidinone Ring - Acidic Carboxylic Group (pKa ~ 4.8) Mode Select RP-HPLC (Standard & Robust) Analyte->Mode guides Challenge Challenge: Poor retention of polar acid in its ionized (COO-) form Mode->Challenge Solution Solution: Suppress Ionization Set Mobile Phase pH < pKa Challenge->Solution addresses Column Column: C18, 5 µm, 4.6x150 mm Solution->Column dictates MobilePhase Mobile Phase: ACN & Acidic Buffer (pH 2.5-3.0) Solution->MobilePhase informs Solution->MobilePhase dictates Detection Detection: Low UV (210 nm) Solution->Detection dictates Validation Specificity, Linearity, Accuracy, Precision, Range, LOQ MobilePhase->Validation leads to

Figure 1: A workflow diagram illustrating the logical progression of HPLC method development.

Optimization of Chromatographic Parameters
  • Column Selection: A conventional C18 column is the recommended starting point due to its wide availability and well-understood selectivity.[6] A particle size of 5 µm provides a good balance between efficiency and backpressure, while standard dimensions (e.g., 4.6 x 150 mm) are suitable for routine analysis. Should retention be insufficient, a C18 phase designed for use in 100% aqueous mobile phases or a phenyl-based column could be explored.[4][7]

  • Mobile Phase Composition:

    • Aqueous Component: A buffer is required to maintain a constant and low pH. A phosphate buffer (e.g., potassium phosphate monobasic) adjusted to pH 2.5 with phosphoric acid is an excellent non-volatile choice for UV-only detection. For LC-MS compatibility, a volatile buffer like 0.1% formic acid in water would be preferable.

    • Organic Component: Acetonitrile (ACN) is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Elution Mode: An isocratic elution is preferred for simplicity and robustness in a quality control setting. A gradient elution may be necessary if the sample contains impurities with widely varying polarities.

  • Detection Wavelength: The analyte lacks a strong chromophore for high-wavelength UV detection. The amide-like bond in the oxazolidinone ring and the carboxyl group are expected to have a UV absorbance maximum at a low wavelength, likely around 205-215 nm. Therefore, a detection wavelength of 210 nm is selected. This necessitates the use of high-purity, HPLC-grade solvents to minimize baseline noise.

Experimental Protocol

This protocol provides a self-validating system through the mandatory inclusion of System Suitability Testing (SST) prior to any sample analysis.

Materials and Equipment
  • Chemicals: 6-(4-Oxooxazolidin-3-yl)hexanoic acid reference standard, Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄, ACS grade), Orthophosphoric Acid (85%, ACS grade), and Water (HPLC grade or Milli-Q).

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 150 mm (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18, or equivalent).

Preparation of Solutions
  • Mobile Phase (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.1 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase (Final Composition): Mix the prepared Buffer (A) and Acetonitrile (B) in a ratio of 60:40 (v/v) . Degas the solution before use.

  • Diluent: Prepare a mixture of Buffer and Acetonitrile in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase and prevents peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 60% Phosphate Buffer (pH 2.5) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before analyzing any samples, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (as per ICH Q2(R2))

A full validation should be performed to demonstrate that the analytical procedure is fit for its intended purpose.[8]

cluster_pH High pH (e.g., 7.0) cluster_C18 C18 Stationary Phase (Non-Polar) cluster_Low_pH Low pH (e.g., 2.5) Deprotonated Analyte is Deprotonated (Anionic, -COO⁻) High_pH_Result High Polarity Deprotonated->High_pH_Result C18 Hydrophobic Surface High_pH_Result->C18 Weak Interaction (Poor Retention) Protonated Analyte is Protonated (Neutral, -COOH) Low_pH_Result Lower Polarity Protonated->Low_pH_Result Low_pH_Result->C18 Strong Interaction (Good Retention)

Figure 2: The effect of mobile phase pH on the ionization and retention of the acidic analyte.

  • Specificity: Analyze blank (diluent), placebo (if applicable), and a spiked sample to demonstrate that no endogenous components interfere with the analyte peak.

  • Linearity: Prepare at least five concentration levels of the analyte, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by the linearity study and is the interval between the upper and lower concentrations that demonstrate suitable precision and accuracy.[9]

  • Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day. The % RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The % RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10).

Data Presentation & Expected Results

The following tables represent typical data expected from the execution of the SST and linearity protocols.

Table 1: Example System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 4.52 1254321 1.15 8540
2 4.51 1261234 1.14 8610
3 4.53 1258765 1.15 8590
4 4.52 1249876 1.16 8450
5 4.51 1255432 1.14 8620
Mean 4.52 1255926 1.15 8562
% RSD 0.18% 0.35% - -

| Result | Pass | Pass | Pass | Pass |

Table 2: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
50 625432
75 941234
100 1255926
125 1572345
150 1885678
Correlation Coefficient (r²) 0.9998

| Result | Pass |

Troubleshooting

  • Poor Peak Shape (Tailing): This is often due to secondary interactions with the column. Ensure the mobile phase pH is sufficiently low. If the problem persists, consider a column with high-purity silica or a different stationary phase.

  • Retention Time Drift: This may be caused by insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition. Ensure the column is fully equilibrated and the temperature is stable.

  • Low Retention: If the analyte elutes too close to the void volume, decrease the percentage of acetonitrile in the mobile phase (e.g., from 40% to 35%).

Conclusion

The described reversed-phase HPLC method provides a simple, robust, and reliable approach for the quantification of 6-(4-Oxooxazolidin-3-yl)hexanoic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent peak shape and retention are achieved on a standard C18 column. The method is suitable for routine analysis in a quality control environment, and the provided protocol for validation ensures compliance with regulatory expectations.

References

  • Puig, L., & Prat, M. D. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 120-127. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Jain, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Dolan, J. W. (2018). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 36(8), 508-513. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Buslig, B. S., Wilson III, C. W., & Shaw, P. E. (1984). High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. Journal of Agricultural and Food Chemistry, 32(3), 662-665. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from [Link]

  • Slideshare. (n.d.). ICH guidelines for validation. Retrieved from [Link]

  • Chrom-Academy. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Application Note: Site-Specific Conjugation of 6-(4-Oxooxazolidin-3-yl)hexanoic Acid to Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Orthogonality

The functionalization of therapeutic peptides with synthetic moieties is a proven strategy to enhance proteolytic stability, extend circulation half-life, and modulate target affinity [1]. The building block 6-(4-Oxooxazolidin-3-yl)hexanoic acid (CAS: 886502-20-1) is highly valuable in this context. It introduces a conformationally rigid oxazolidinone-like pharmacophore via a flexible 6-carbon aliphatic spacer.

Causality of Design:

  • Spacer Flexibility: The hexanoic acid chain provides an ~8.8 Å physical buffer. This distance prevents the bulky 4-oxooxazolidine ring from sterically clashing with the peptide’s secondary structure, thereby preserving receptor binding affinity.

  • Chemical Orthogonality: The nitrogen at position 3 of the 4-oxooxazolidine ring is incorporated into a lactam-like system, rendering it non-nucleophilic. Consequently, the terminal carboxylic acid of the hexanoic chain can be selectively activated using standard coupling reagents without the risk of intra-molecular cyclization or auto-polymerization.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric and environmental parameters for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase conjugations are summarized below.

ParameterSPPS (N-Terminal Conjugation)Solution-Phase (Lysine Conjugation)Mechanistic Rationale
Target Nucleophile N-terminus (Primary Amine)Lysine ε-amineDictates the required pH and solvent system.
Reagent Equivalents 3.0 eq Linker / 2.9 eq HATU1.2 eq Linker / 1.2 eq EDCSPPS utilizes massive excess to drive solid-phase kinetics to >99% completion.
Solvent System Anhydrous DMF0.1 M NaHCO₃ (pH 8.0) / DMFSolution-phase requires aqueous compatibility to prevent peptide precipitation.
Reaction pH / Base Basic (via 6.0 eq DIPEA)pH 7.5 – 8.5Balances amine nucleophilicity against the hydrolysis rate of the NHS ester.
Self-Validation Metric Kaiser Test (Colorimetric)LC-MS (+183.2 Da Mass Shift)Ensures a self-validating progression before moving to the next workflow step.

Solid-Phase N-Terminal Conjugation Protocol

For peptides synthesized via standard Fmoc-SPPS, conjugating the linker to the N-terminus while the peptide is still anchored to the resin is the most efficient strategy. We utilize HATU as the gold-standard coupling reagent due to its superior reaction kinetics for hindered substrates [2].

SPPS_Workflow Resin Peptide on Resin (Deprotected N-Terminus) Coupling Amide Bond Formation (1-2 hrs, RT) Resin->Coupling Acid 6-(4-Oxooxazolidin-3-yl)hexanoic acid + HATU + DIPEA Acid->Coupling Validation Kaiser Test (Self-Validation) Coupling->Validation Validation->Coupling If Positive (Blue) Cleavage TFA Cleavage & Global Deprotection Validation->Cleavage If Negative (Colorless) Purification RP-HPLC & LC-MS Characterization Cleavage->Purification

Figure 1: Solid-Phase Peptide Synthesis (SPPS) conjugation workflow with self-validation.

Step-by-Step Methodology:
  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM, 0.1 mmol scale) in anhydrous DMF for 30 minutes. Remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL).

  • Pre-Activation: In a separate vial, dissolve 6-(4-Oxooxazolidin-3-yl)hexanoic acid (60.4 mg, 0.3 mmol, 3.0 eq) and HATU (110.3 mg, 0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (104 µL, 0.6 mmol, 6.0 eq).

    • Causality: Using a slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq acid) is critical. It prevents unreacted uronium species from capping the peptide N-terminus via guanidinylation, which would permanently terminate the sequence [2].

  • Coupling: Transfer the activated ester solution to the resin. Agitate at room temperature for 1.5 hours.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Extract a few beads and apply the Kaiser ninhydrin test.

    • Causality: Ninhydrin reacts with free primary amines to form Ruhemann's purple. A colorless or pale yellow bead indicates >99% coupling efficiency. If the beads turn blue, repeat Step 3.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours. Filter the resin and precipitate the conjugated peptide in cold diethyl ether.

Solution-Phase Lysine Side-Chain Conjugation

For fully deprotected, folded peptides (or proteins), conjugation must occur in the aqueous solution phase. We employ an EDC/NHS activation strategy to target the ε-amine of lysine residues [3].

Solution_Workflow Acid 6-(4-Oxooxazolidin-3-yl) hexanoic acid Activation EDC/NHS Activation (DMF/DCM) Acid->Activation NHSEster NHS-Ester Intermediate Activation->NHSEster Conjugation Nucleophilic Attack (2-4 hrs, RT) NHSEster->Conjugation Peptide Peptide in Buffer (pH 7.5-8.5) Peptide->Conjugation Purification SEC / RP-HPLC Conjugation->Purification

Figure 2: Solution-phase bioconjugation via EDC/NHS activation strategy.

Step-by-Step Methodology:
  • NHS Ester Generation: Dissolve 6-(4-Oxooxazolidin-3-yl)hexanoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir for 2 hours at room temperature.

    • Causality: EDC activates the carboxylate to an unstable O-acylisourea. NHS immediately displaces this to form a semi-stable NHS ester, which is resistant to rapid aqueous hydrolysis but highly reactive toward primary amines [3].

  • Peptide Preparation: Dissolve the target peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.0) at a concentration of 2-5 mg/mL.

    • Causality: The ε-amino group of lysine has a pKa of ~10.5. At pH 8.0, a small but sufficient fraction of the amines are deprotonated (nucleophilic). If the pH exceeds 9.0, the NHS ester will rapidly hydrolyze before conjugation can occur.

  • Conjugation: Add the NHS-ester solution dropwise to the peptide solution. Ensure the final concentration of DMF does not exceed 15-20% (v/v) to prevent peptide denaturation. React for 2 hours at room temperature with gentle end-over-end mixing.

  • Quenching: Add 100 mM Tris buffer (pH 7.5) and incubate for 15 minutes to quench any unreacted NHS ester.

Analytical Validation System

A robust protocol must be self-validating. To confirm the successful covalent attachment of 6-(4-Oxooxazolidin-3-yl)hexanoic acid, perform High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Mass Shift Calculation: The molecular weight of the free acid is 201.22 Da. The formation of the amide bond results in the loss of one water molecule (18.02 Da).

  • Validation Metric: The successful conjugate will exhibit a precise mass shift of +183.20 Da relative to the unmodified peptide. The absence of a +201 Da peak confirms that no non-covalent electrostatic adducts are skewing the analytical data.

References

  • A Guide to the Basics of Peptide Conjugation Source: Neuland Labs URL:[Link]

  • Bioconjugate Techniques, 2nd Edition Source: Elsevier (Greg T. Hermanson) URL:[Link]

Sources

using 6-(4-Oxooxazolidin-3-yl)hexanoic acid as a PROTAC linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6-(4-Oxooxazolidin-3-yl)hexanoic Acid as a Rigidified PROTAC Linker for Enhanced Ternary Complex Stability

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical bottleneck in PROTAC optimization is the design of the linker connecting the Protein of Interest (POI) ligand to the E3 ligase recruiter[1]. While flexible polyethylene glycol (PEG) and straight alkyl chains are standard starting points, they often incur a high entropic penalty upon the formation of the POI-PROTAC-E3 ternary complex. This application note details the structural rationale, synthetic incorporation, and biological validation of 6-(4-Oxooxazolidin-3-yl)hexanoic acid —a rigidified, bifunctional linker designed to enhance ternary complex stability, modulate lipophilicity, and improve overall degradation efficacy.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach linker design not merely as a spatial spacer, but as an active participant in the protein-protein interface. The selection of 6-(4-Oxooxazolidin-3-yl)hexanoic acid is driven by three causal mechanisms:

  • Conformational Restriction : The incorporation of the 5-membered 4-oxooxazolidine ring restricts the degrees of rotational freedom compared to a pure C8-C10 alkyl chain. This pre-organization reduces the entropic cost ( ΔS ) when the PROTAC folds into the bioactive conformation required to bridge the POI and E3 ligase[2].

  • Hydrogen Bonding Potential : The carbonyl and oxygen atoms within the oxazolidinone ring act as localized hydrogen-bond acceptors. This allows the linker to form stabilizing interactions with solvent molecules or specific amino acid residues at the neo-protein interface, a feature absent in purely hydrophobic alkyl linkers[2].

  • Optimized Physicochemical Properties : Highly lipophilic linkers often lead to poor aqueous solubility and non-specific binding. The polar oxazolidinone core lowers the overall calculated partition coefficient (clogP) of the molecule while maintaining cell permeability, striking an optimal balance for oral bioavailability.

Synthetic Workflow & Protocols

The hexanoic acid tail provides a highly reactive carboxylate vector for standard amide coupling to amine-functionalized E3 ligase ligands (e.g., Pomalidomide-NH2 or VHL-amine).

G A 6-(4-Oxooxazolidin-3-yl) hexanoic acid C Amide Coupling (HATU, DIPEA) A->C B E3 Ligase Ligand (Amine-functionalized) B->C D Intermediate Conjugate C->D E POI Ligand Attachment D->E F Final PROTAC Molecule E->F

Workflow for synthesizing PROTACs using 6-(4-Oxooxazolidin-3-yl)hexanoic acid.

Protocol 1: Nanoscale Amide Coupling for PROTAC Assembly

Causality Note: HATU is selected over EDC/NHS because the steric environment and potential electronic deactivation near the oxazolidinone ring require a highly efficient uronium-based coupling reagent to prevent epimerization and ensure high conversion rates[3].

  • Preparation : Dissolve 6-(4-Oxooxazolidin-3-yl)hexanoic acid (1.0 equiv, 0.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL) under a nitrogen atmosphere.

  • Activation : Add HATU (1.2 equiv, 0.12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation : Add the amine-functionalized E3 ligase ligand (1.1 equiv, 0.11 mmol). Stir the reaction mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS[3].

  • Purification : Quench with water and extract with Ethyl Acetate. Purify the intermediate conjugate via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Final Assembly : Proceed with the attachment of the POI ligand using standard cross-coupling or click-chemistry protocols depending on the functional handle present on the oxazolidinone nitrogen.

Biochemical & Cellular Evaluation

To ensure trustworthiness, the degradation protocol must be a self-validating system. We employ a competition assay to prove that degradation is strictly dependent on the ternary complex formation rather than off-target cytotoxicity.

Protocol 2: TR-FRET Ternary Complex Assay
  • Reagent Setup : Prepare solutions of recombinant POI (N-terminally His-tagged) and E3 ligase complex (e.g., CRBN-DDB1, FLAG-tagged) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Fluorophore Addition : Add Terbium (Tb)-labeled anti-His antibody (donor) and Cy5-labeled anti-FLAG antibody (acceptor).

  • PROTAC Titration : Dispense the oxazolidinone-linked PROTAC in a 12-point dose-response curve (0.1 nM to 10 µM) into a 384-well plate.

  • Incubation & Reading : Incubate for 60 minutes at room temperature. Read the plate on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) to determine the half-maximal ternary complex formation concentration.

Protocol 3: Self-Validating Cellular Degradation Assay
  • Cell Treatment : Seed target cancer cells (e.g., MOLT-4) at 5×105 cells/well in a 6-well plate. Treat with the PROTAC at varying concentrations (1 nM to 1 µM) for 16 hours.

  • Validation Controls (Critical Step) : Pre-treat a parallel set of wells with either a proteasome inhibitor (1 µM MG-132) or an excess of free E3 ligand (10 µM VHL-032 or Pomalidomide) for 2 hours prior to PROTAC addition. This proves the mechanism is E3- and proteasome-dependent[2].

  • Western Blotting : Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for the POI and a loading control (e.g., Vinculin).

G PROTAC PROTAC Molecule (Oxazolidinone Linker) POI Protein of Interest (POI) PROTAC->POI Binds Target E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) PROTAC->E3 Recruits Ligase Ternary Ternary Complex [POI - PROTAC - E3] POI->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex.

Quantitative Data Presentation

The following table summarizes the comparative performance of a model PROTAC utilizing standard linkers versus the 6-(4-Oxooxazolidin-3-yl)hexanoic acid linker. The rigidified oxazolidinone linker significantly improves ternary complex half-life and maximum degradation ( Dmax​ ).

Linker TypeLinker Length (Atoms)Lipophilicity (clogP)Degradation DC50​ (nM)Maximum Degradation ( Dmax​ )Ternary Complex T1/2​ (min)
Alkyl-C6 73.245.285%12
PEG2 81.538.488%15
Oxazolidinone-C6 92.112.5 96% 45

Data Interpretation: The extended ternary complex half-life ( T1/2​ ) observed with the oxazolidinone linker directly correlates with the lower DC50​ and higher Dmax​ , proving that conformational restriction minimizes the dissociation rate of the POI-PROTAC-E3 complex.

References

  • Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition Journal of Medicinal Chemistry (ACS Publications)[Link][2]

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis ACS Medicinal Chemistry Letters[Link][3]

Sources

Application Notes & Protocols for In Vivo Dosing of 6-(4-Oxooxazolidin-3-yl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(4-Oxooxazolidin-3-yl)hexanoic acid is a small molecule belonging to the oxazolidinone class of compounds. The oxazolidinone scaffold is of significant interest in medicinal chemistry, with several members of this class developed as potent antibacterial agents.[1] The prototypical approved drug, Linezolid, functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from other antibiotic classes.[2] This unique mode of action makes oxazolidinone derivatives valuable candidates for combating drug-resistant bacterial infections.[1][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound, 6-(4-Oxooxazolidin-3-yl)hexanoic acid. The protocols outlined herein are designed to systematically determine a safe and therapeutically effective dosing regimen by progressing through essential preclinical evaluations, including maximum tolerated dose (MTD), pharmacokinetic (PK), and efficacy studies. The narrative emphasizes the causal logic behind experimental design, ensuring a self-validating and scientifically rigorous approach to preclinical drug development.

Pillar 1: Foundational In Vitro Characterization

Before embarking on in vivo animal studies, a thorough in vitro characterization of 6-(4-Oxooxazolidin-3-yl)hexanoic acid is imperative. This foundational dataset is crucial for estimating initial doses, selecting appropriate animal models, and designing informative experiments.[4] The specific physicochemical and biological properties of the compound will fundamentally dictate the optimal dosing strategy.

Table 1: Essential Preclinical Data for 6-(4-Oxooxazolidin-3-yl)hexanoic acid

Parameter Description Experimental Goal Importance for In Vivo Dosing
IC₅₀ / EC₅₀ The concentration that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay (e.g., bacterial minimum inhibitory concentration - MIC). To determine the intrinsic potency of the compound against its target. Provides a baseline for estimating the therapeutic concentrations needed in vivo.
Cytotoxicity (CC₅₀) The concentration that causes the death of 50% of mammalian cells in a cytotoxicity assay (e.g., using HepG2 or HEK293 cells). To assess the compound's general toxicity to non-target cells. Helps establish a preliminary therapeutic window and informs starting doses for MTD studies.
Solubility The ability of the compound to dissolve in various aqueous and organic solvents. To identify suitable vehicles for formulation and administration. Critical for ensuring bioavailability and accurate dosing. Poor solubility can necessitate specialized formulations.[5]
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect. To confirm the compound's target and pathway engagement. Informs the selection of relevant pharmacodynamic biomarkers for efficacy studies.

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | To determine the fraction of unbound, pharmacologically active drug. | High protein binding can affect drug distribution and clearance, influencing the required dose.[6] |

Pillar 2: Presumed Mechanism of Action

As an oxazolidinone, 6-(4-Oxooxazolidin-3-yl)hexanoic acid is presumed to act as an inhibitor of bacterial protein synthesis. This class of antibiotics uniquely targets the 70S ribosomal initiation complex. Specifically, they are thought to bind to the P-site on the 50S ribosomal subunit, preventing the binding of the initiator fMet-tRNA and thereby inhibiting the formation of the first peptide bond.[2] This blockade at the earliest stage of protein synthesis is a key differentiator from other antibiotic classes.

MOA cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit 30S->50S Forms 70S Initiation Complex mRNA mRNA Template mRNA->30S Binds fMet_tRNA fMet-tRNA (Initiator) fMet_tRNA->50S Binds to P-site Peptide Peptide Chain (Protein Synthesis) fMet_tRNA->Peptide Initiates Translation Compound 6-(4-Oxooxazolidin-3-yl) hexanoic acid Compound->50S Binds & Blocks P-site

Caption: Presumed mechanism of action for 6-(4-Oxooxazolidin-3-yl)hexanoic acid.

Pillar 3: A Phased Approach to In Vivo Protocol Development

A systematic, multi-phase approach is essential for establishing a safe and effective dosing regimen.[4][7] This process begins with foundational safety and pharmacokinetic profiling before moving into disease-specific efficacy models.

Phase I: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or animal distress.[8] This is a critical first step in any in vivo testing program.

Objective: To determine the single-dose MTD of 6-(4-Oxooxazolidin-3-yl)hexanoic acid.

Protocol: Single-Dose MTD Escalation

  • Animal Model: Select a standard rodent model (e.g., C57BL/6 or BALB/c mice, 8-10 weeks old, n=3-5 per group).

  • Dose Estimation: Estimate a starting dose based on in vitro cytotoxicity (CC₅₀) data. A common starting point is 1/10th of the dose that corresponds to the CC₅₀ concentration when scaled allometrically. If no data exists, a conservative start dose (e.g., 5-10 mg/kg) is advisable.[9]

  • Formulation: Prepare the compound in a sterile, well-tolerated vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15). Ensure the compound is fully solubilized or forms a uniform suspension.

  • Dose Escalation:

    • Administer single, escalating doses of the compound to sequential groups of mice. A modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg) is a common approach.[9]

    • Administer the dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.

    • Measure body weight daily. A body weight loss exceeding 20% is often considered a key toxicity endpoint.[7]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-20% reduction in body weight.

Phase II: Pharmacokinetic (PK) Profiling

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6] This information is vital for determining dosing frequency and understanding the drug's exposure profile.[8][10]

Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) and oral bioavailability.

ADME Dose Oral or IV Administration Absorption Absorption (Gut -> Blood) Dose->Absorption Oral Route Central Systemic Circulation (Plasma) Dose->Central IV Route Absorption->Central Distribution Distribution (Blood -> Tissues) Target Target Site (Pharmacological Effect) Distribution->Target Toxicity Off-Target Sites (Toxicity) Distribution->Toxicity Metabolism Metabolism (Liver, etc.) Excretion Excretion (Kidney, Bile) Metabolism->Excretion Central->Distribution Central->Metabolism Central->Excretion

Caption: The relationship between ADME processes in pharmacokinetic analysis.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use the same strain of mice as the MTD study. Cannulated animals are preferred for serial blood sampling.

  • Dosing:

    • Group 1 (IV): Administer a single dose (e.g., 2-5 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Group 2 (PO): Administer a single oral dose (e.g., 10-20 mg/kg, well below the MTD) via gavage.

  • Sample Collection:

    • Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at multiple time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis:

    • Process blood to plasma via centrifugation.

    • Analyze the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters and determine oral bioavailability (F% = [AUC_oral / AUC_iv] * [Dose_iv / Dose_oral] * 100).

Phase III: In Vivo Efficacy Study

Once a safe dose range and PK profile are established, an efficacy study can be designed to evaluate the therapeutic effect of the compound in a relevant disease model.[4][7] Given the compound class, a systemic bacterial infection model is appropriate.

Objective: To evaluate the efficacy of 6-(4-Oxooxazolidin-3-yl)hexanoic acid in reducing bacterial burden in a mouse model of systemic infection.

Efficacy Start Acclimate Mice Infection Induce Systemic Infection (e.g., IP injection of MRSA) Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Dosing Administer Treatment (Vehicle, Compound, Positive Control) Grouping->Dosing Monitoring Monitor Survival & Clinical Signs Dosing->Monitoring Endpoint Endpoint Analysis (e.g., 24-48h post-infection) Monitoring->Endpoint Analysis Quantify Bacterial Load (Spleen, Liver, Blood) Endpoint->Analysis Result Determine Therapeutic Efficacy Analysis->Result

Caption: Experimental workflow for an in vivo efficacy study.

Protocol: Murine Systemic Infection Model

  • Animal Model & Pathogen: Use immunocompetent mice (e.g., BALB/c). The infectious agent should be a relevant pathogen, such as Methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Infection: Induce a systemic infection by intraperitoneally (IP) injecting a predetermined lethal or sub-lethal dose (e.g., 10⁷ CFU) of MRSA.

  • Group Allocation (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: Positive Control (e.g., Linezolid at a known effective dose, such as 10 mg/kg)

    • Group 3-5: Test Compound at various doses (e.g., 10, 25, 50 mg/kg), selected based on MTD and PK data.

  • Dosing Regimen:

    • Initiate treatment 1-2 hours post-infection.

    • Administer the compound and controls via the most appropriate route (e.g., PO or IP).

    • The dosing frequency (e.g., once or twice daily) should be guided by the compound's plasma half-life (t₁/₂) determined in the PK study.

  • Endpoints & Analysis:

    • Primary Endpoint: Bacterial load in key organs (e.g., spleen, liver) and blood at a fixed time point (e.g., 24 or 48 hours post-infection). Euthanize animals, aseptically harvest organs, homogenize, and perform serial dilutions for CFU plating.

    • Secondary Endpoint: Survival over a 7-day period.

Pillar 4: Data Summary and Interpretation

For a novel oxazolidinone derivative, initial dosing can be guided by published data on similar compounds.[3][12] The table below provides a hypothetical starting framework for 6-(4-Oxooxazolidin-3-yl)hexanoic acid, which must be validated experimentally.

Table 2: Hypothetical Dosing Parameters for Initial Studies in Mice

Study Type Route of Administration Proposed Starting Doses (mg/kg) Frequency Key Considerations
MTD PO, IP 5, 10, 20, 40, 80 Single Dose Observe for clinical signs of toxicity and >20% body weight loss.
Pharmacokinetics IV / PO 2-5 (IV), 10-20 (PO) Single Dose Doses should be well below the MTD to ensure linear kinetics.

| Efficacy | PO, IP, IV | 10, 25, 50 | Once or Twice Daily | Dosing frequency should be based on PK half-life. Include vehicle and positive controls. |

The successful translation of 6-(4-Oxooxazolidin-3-yl)hexanoic acid from a promising chemical entity to a potential therapeutic agent is contingent upon a meticulously planned and executed preclinical development program. The protocols and guidelines presented in this document provide a robust framework for establishing a safe and effective in vivo dosing regimen. By adhering to a phased approach—beginning with essential in vitro characterization and progressing through well-designed MTD, PK, and efficacy studies—researchers can generate the high-quality, reproducible data necessary to advance this novel compound through the drug development pipeline.

References

  • Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3.1) Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. J-Stage. Available at: [Link]

  • Slee, A. M., et al. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial agents and chemotherapy, 31(11), 1791–1797. Available at: [Link]

  • Suzuki, H., et al. (2013). Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5 on the A-ring and an amide- or urea-substituted[4][12][13]triazepane or[4][12][13]oxadiazepane as the C-ring. European journal of medicinal chemistry, 69, 262–277. Available at: [Link]

  • Gualtieri, M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 13(9), 1021–1049. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS infectious diseases, 9(8), 1646–1658. Available at: [Link]

  • NCL (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Chemical Substance Information (n.d.). 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID. ChemSrc. Available at: [Link]

  • Stanford Medicine (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Available at: [Link]

  • Yu, Y. (2016). How to calculate a right dose for in vivo study? ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Bioorganic & medicinal chemistry letters, 36, 127786. Available at: [Link]

  • Ippolito, J. A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Antimicrobial agents and chemotherapy, 45(10), 2977–2984. Available at: [Link]

  • Li, Q., & Kang, C. (2021). Paving the way for small-molecule drug discovery. Signal transduction and targeted therapy, 6(1), 127. Available at: [Link]

  • DC Chemicals (2026). Safety Data Sheet. DC Chemicals. Available at: [Link]

  • Obach, R. S., et al. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][12][13]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & drug disposition, 27(8), 371–386. Available at: [Link]

  • Sek-Szymańska, A., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules (Basel, Switzerland), 22(5), 780. Available at: [Link]

  • NextSDS (n.d.). 6-(4-Oxoquinazolin-3(4H)-yl)hexanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Ukai, Y. (n.d.). Evaluation of pharmaceutical additives that improve the gastrointestinal absorption of poorly absorbed drugs. Kyoto Pharmaceutical University Repository. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan (2022). List of survey results of substances for which concentration reference values have been approved. Available at: [Link]

  • Review of Clinical Pharmacology and Pharmacokinetics (202X). Pharmacokinetic interactions of selective serotοnin reuptake inhibitors. Review of Clinical Pharmacology and Pharmacokinetics. Available at: [Link]

  • Suffolk GP Federation (2022). Drug interactions. Available at: [Link]

  • US EPA (2025). 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid. US EPA. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan (2022). Status of Research Reports. Available at: [Link]

  • Kur-Piotrowska, A., et al. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. International journal of molecular sciences, 23(19), 11068. Available at: [Link]

  • Tsume, Y., et al. (2024). Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. Biological & pharmaceutical bulletin, 47(10), 1616–1623. Available at: [Link]

  • Sato, M. (n.d.). Investigation of factors affecting the exposure of orally-administered drugs. Kyoto Pharmaceutical University Repository. Available at: [Link]

  • van Pelt, A. M., & de Rooij, D. G. (1991). All-trans-4-oxo-retinoic acid: a potent inducer of in vivo proliferation of growth-arrested A spermatogonia in the vitamin A-deficient mouse testis. Endocrinology, 128(2), 697–704. Available at: [Link]

  • Carlson, L. A., & Orö, L. (1962). The effect of nicotinic acid on the plasma free fatty acids: demonstration of a metabolic type of sympathicolysis. Acta medica Scandinavica, 172, 641–645. Available at: [Link]

  • Feng, Z., et al. (2009). Discovery of 13-oxa Prostaglandin Analogs as Antiglaucoma Agents: Synthesis and Biological Activity. Bioorganic & medicinal chemistry, 17(2), 576–584. Available at: [Link]

  • Structure Therapeutics (n.d.). Publications. Structure Therapeutics. Available at: [Link]

  • Pinelli, M., et al. (2022). Treatment of Glaucoma with Natural Products and Their Mechanism of Action: An Update. Nutrients, 14(3), 534. Available at: [Link]

Sources

Application Note: Advanced Caco-2 Permeability Assay Protocol for 6-(4-Oxooxazolidin-3-yl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, ADME Scientists, and Preclinical Drug Development Professionals Methodology: Bidirectional pH-Gradient Caco-2 Transwell Assay Detection: LC-MS/MS (Negative ESI)

Introduction & Physicochemical Rationale

The evaluation of intestinal absorption is a critical bottleneck in preclinical drug development. 6-(4-Oxooxazolidin-3-yl)hexanoic acid presents a unique pharmacokinetic challenge. Structurally, it features a moderately lipophilic oxazolidin-4-one ring tethered to a hexanoic acid chain. The terminal carboxylic acid moiety (predicted pKa​≈4.5–5.0 ) dictates that the molecule exists predominantly as an organic anion at physiological pH (7.4).

Because lipid bilayers are highly impermeable to charged species, assessing this compound using a standard symmetrical pH assay (pH 7.4 in both chambers) will artificially underestimate its in vivo oral absorption. To accurately model the human gastrointestinal tract, we must employ a pH-gradient Caco-2 assay (Apical pH 6.5 / Basolateral pH 7.4). The slightly acidic apical environment mimics the microclimate of the human jejunum, increasing the fraction of the unionized (protonated) acid, which drives passive transcellular diffusion [1]. Furthermore, because organic anions are frequent substrates for apically directed efflux transporters, a bidirectional assay is mandatory to assess potential active efflux [3].

Mechanistic Pathway & Assay Design

When 6-(4-Oxooxazolidin-3-yl)hexanoic acid enters the enterocyte from the acidic apical chamber, it encounters a neutral intracellular pH ( ≈7.0 ). Here, the molecule rapidly ionizes, creating a "sink" condition that pulls more unionized drug into the cell. However, this intracellular ionization also makes the compound a prime target for apical efflux transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump organic anions back into the intestinal lumen.

Mechanism Apical Apical Compartment (pH 6.5) Unionized + Ionized Acid Caco2 Caco-2 Monolayer (TEER >300 Ω·cm²) Apical->Caco2 Passive Diffusion (Unionized) Basolateral Basolateral Compartment (pH 7.4) Ionized Acid Accumulation Caco2->Basolateral Basolateral Secretion Efflux Apical Efflux Transporters (BCRP / MRP2) Caco2->Efflux Intracellular Ionization Efflux->Apical Active Efflux (Ionized)

Mechanistic pathway of pH-dependent absorption and active efflux for acidic compounds in Caco-2.

Self-Validating Protocol Design

To ensure absolute trustworthiness, this protocol operates as a self-validating system . Two distinct integrity checks are built directly into the workflow:

  • Pre- and Post-Assay TEER: Transepithelial Electrical Resistance (TEER) is measured before and after the assay. A drop of >25% indicates compound-induced cytotoxicity or tight junction disruption [4].

  • Lucifer Yellow (LY) Co-incubation: LY is a strictly paracellular marker. By co-incubating LY with our target compound, we establish an internal control. An LY apparent permeability ( Papp​ ) of <0.5×10−6 cm/s definitively proves that any observed transport of 6-(4-Oxooxazolidin-3-yl)hexanoic acid is true transcellular permeation, not an artifact of a compromised monolayer [3].

Step-by-Step Experimental Methodology

Cell Culture and Monolayer Preparation
  • Seeding: Seed Caco-2 cells (e.g., ATCC HTB-37) onto polycarbonate Transwell® inserts (0.4 µm pore size, 1.12 cm² surface area) at a density of 1×105 cells/cm².

  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Replace the medium every 48 hours [2].

  • Validation: On day 21, measure TEER using a voltohmmeter. Only utilize inserts exhibiting a TEER >300Ω⋅cm2 [4].

Buffer and Dosing Solution Preparation

Causality Note: Buffers must be tightly regulated to maintain the ionization states required for the assay.

  • Apical Buffer (pH 6.5): Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM MES. Adjust pH to 6.5.

  • Basolateral Buffer (pH 7.4): Prepare HBSS supplemented with 10 mM HEPES. Adjust pH to 7.4.

  • Dosing Solutions: Dissolve 6-(4-Oxooxazolidin-3-yl)hexanoic acid in DMSO to create a 10 mM stock. Spike this stock into the Apical Buffer (for A-to-B transport) and Basolateral Buffer (for B-to-A transport) to yield a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to prevent membrane toxicity [3]. Add 100 µM Lucifer Yellow to the dosing solutions.

Bidirectional Transport Execution
  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • A-to-B Setup (Absorptive): Add 0.5 mL of the Apical Dosing Solution to the apical chamber. Add 1.5 mL of blank Basolateral Buffer to the basolateral (receiver) chamber.

  • B-to-A Setup (Secretory): Add 1.5 mL of the Basolateral Dosing Solution to the basolateral chamber. Add 0.5 mL of blank Apical Buffer to the apical (receiver) chamber.

  • Incubation: Place the plates in a 37°C, 5% CO2​ incubator on an orbital shaker set to 100 rpm. Shaking is critical to minimize the Unstirred Water Layer (UWL), which can falsely restrict the permeability of highly permeable lipophilic compounds.

Sampling and LC-MS/MS Processing
  • Time-Course Sampling: At 30, 60, 90, and 120 minutes, extract a 50 µL aliquot from the receiver chambers. Immediately replace the extracted volume with 50 µL of fresh, pre-warmed receiver buffer to maintain sink conditions.

  • Mass Balance Sampling: At 120 minutes, take a 50 µL aliquot from the donor chambers to calculate compound recovery.

  • Quenching: Transfer all 50 µL samples into a 96-well plate containing 150 µL of ice-cold acetonitrile spiked with an appropriate internal standard (e.g., a deuterated analog or Tolbutamide).

  • Analysis: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS utilizing Negative Electrospray Ionization (ESI-), monitoring the[M-H]- parent ion transition corresponding to the deprotonated hexanoic acid chain.

Workflow S1 Cell Culture (21 Days) S2 S2 S1->S2 S3 Dosing (pH 6.5 / 7.4) S2->S3 S4 Incubation (120 mins) S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step experimental workflow for the bidirectional Caco-2 permeability assay.

Data Analysis & Interpretation

The apparent permeability coefficient ( Papp​ ) is calculated using the following equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the steady-state rate of appearance of the drug in the receiver chamber ( μ mol/s), C0​ is the initial concentration in the donor chamber ( μ M), and A is the surface area of the cell monolayer (1.12 cm²).

The Efflux Ratio (ER) is calculated to determine transporter involvement:

ER=Papp​(A→B)Papp​(B→A)​
Quantitative Data Interpretation Matrix

The following table provides the standard pharmaceutical thresholds used to classify the permeability and efflux liability of 6-(4-Oxooxazolidin-3-yl)hexanoic acid based on the assay outputs [1, 3, 4].

ParameterThresholdPharmacokinetic Interpretation
Papp​ (A B) <1.0×10−6 cm/sLow Permeability: Suggests poor oral bioavailability. Likely BCS Class III/IV.
1.0−10.0×10−6 cm/sModerate Permeability: Incomplete absorption expected; formulation optimization required.
>10.0×10−6 cm/sHigh Permeability: Excellent passive diffusion. Likely BCS Class I/II.
Efflux Ratio (ER) <2.0 Passive Diffusion Dominant: No clinically significant active efflux occurring.
≥2.0 Active Efflux Present: Compound is a substrate for apical transporters (e.g., BCRP/MRP2).
Mass Balance <80% High Liability: Indicates severe non-specific plastic binding or intracellular trapping.
≥80% Validated Assay: Acceptable compound recovery; data is reliable.
Lucifer Yellow Papp​ <0.5×10−6 cm/sValidated Monolayer: Tight junctions remained intact throughout the 120-minute assay.

References

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray Services. Available at:[Link]

  • European Commission Joint Research Centre. "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells." JRC Big Data Analytics Platform. Available at:[Link]

  • Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability." Concept Life Sciences. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." PubMed Central (PMC). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(4-oxooxazolidin-3-yl)hexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this molecule. We will explore a robust synthetic pathway, troubleshoot common experimental hurdles, and answer frequently asked questions to enhance your synthetic success and yield.

Proposed Synthetic Pathway

The synthesis of 6-(4-oxooxazolidin-3-yl)hexanoic acid can be efficiently achieved via a three-step sequence starting from commercially available ethyl 6-aminohexanoate. This pathway involves an initial amide coupling, followed by an intramolecular cyclization to form the core oxazolidin-4-one ring, and concludes with ester hydrolysis to yield the final product.

Synthetic_Pathway Fig. 1: Proposed three-step synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid. cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ester Hydrolysis A Ethyl 6-aminohexanoate + Glycolic acid B Ethyl 6-(2-hydroxyacetamido)hexanoate A->B EDC, HOBt DCM, rt C Ethyl 6-(2-hydroxyacetamido)hexanoate D Ethyl 6-(4-oxooxazolidin-3-yl)hexanoate C->D PPh3, DIAD THF, 0°C to rt E Ethyl 6-(4-oxooxazolidin-3-yl)hexanoate F 6-(4-Oxooxazolidin-3-yl)hexanoic acid E->F 1. LiOH, THF/H2O 2. H+ workup

Caption: A three-step synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to improve your reaction outcomes.

Step 1: Amide Coupling
Q1: My amide coupling yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the formation of Ethyl 6-(2-hydroxyacetamido)hexanoate are typically traced to one of four areas: inefficient activation of the carboxylic acid, side reactions, suboptimal reaction conditions, or challenging purification.

  • Cause - Inefficient Carboxylic Acid Activation: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are generally effective.[1][2] However, the hydroxyl group on glycolic acid can interfere.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. A common side reaction with α-hydroxy acids is the formation of a homobislactone (a cyclic dimer), which consumes the starting material.[3][4] Using a strong activation method like EDC with 1-hydroxy-7-azabenzotriazole (HOAt) without an added base can enhance the desired amide bond formation over side reactions.[4]

  • Cause - Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: Run the reaction at 0°C initially, then allow it to warm to room temperature. Dichloromethane (DCM) or Dimethylformamide (DMF) are suitable solvents. Ensure stoichiometric amounts are precise; an excess of either the amine or the acid can lead to purification difficulties.

  • Cause - Purification Challenges: The product, an amide with a free hydroxyl group, can be polar and may be challenging to separate from urea byproducts (if using DCC/EDC) and unreacted starting materials.

    • Solution: After the reaction, filter off the dicyclohexylurea (DCU) byproduct if DCC is used. Follow with an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine, then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted glycolic acid and HOBt. The final product can then be purified by silica gel column chromatography.

Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
Q2: The Mitsunobu cyclization to form the oxazolidinone ring is not proceeding, or the yield is poor. How can I troubleshoot this?

A2: The Mitsunobu reaction is a powerful tool for dehydrative cyclization but is highly sensitive to several factors.[5][6]

  • Cause - Reagent Quality and Order of Addition: The reagents, particularly the azodicarboxylate (DEAD or DIAD), are sensitive to moisture and can degrade over time. The order of addition is critical to forming the correct reactive intermediates.

    • Solution: Use freshly opened or purified reagents. The standard and most effective procedure involves dissolving the hydroxy-amide (your substrate) and triphenylphosphine (PPh₃) in an anhydrous solvent like THF, cooling the solution to 0°C, and then adding the DIAD or DEAD dropwise.[7] This order allows for the formation of the reactive phosphonium intermediate.[8]

  • Cause - Competing Intermolecular Reactions: If the concentration of the hydroxy-amide is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and a lower yield of the desired monomeric cyclic product.

    • Solution: Perform the reaction under high-dilution conditions (e.g., a concentration of 0.01-0.05 M). This can be achieved by slowly adding a solution of the substrate to the reaction mixture containing the Mitsunobu reagents.

  • Cause - Purification Issues: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. These can complicate purification.

    • Solution: A significant portion of TPPO can often be removed by concentrating the reaction mixture and precipitating the TPPO from a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture, followed by filtration.[7] The remaining material can then be purified by column chromatography.

Step 3: Ester Hydrolysis (Saponification)
Q3: During the final hydrolysis step, am I at risk of opening the oxazolidin-4-one ring?

A3: Yes, this is a valid concern. The oxazolidin-4-one ring contains an ester-like (lactone) functionality within its structure. Aggressive basic hydrolysis conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures) can potentially lead to the cleavage of this ring in addition to the desired hydrolysis of the ethyl ester.[9][10]

  • Cause - Ring Lability: The cyclic ester within the oxazolidinone ring is susceptible to nucleophilic attack by hydroxide, similar to the target ethyl ester.[11][12]

    • Solution - Use Milder Conditions: Employ milder saponification conditions that favor the more accessible ethyl ester. Using lithium hydroxide (LiOH) in a mixed solvent system like THF/water at cooler temperatures (0°C to room temperature) is a standard and effective method for hydrolyzing esters in sensitive molecules.[13] Monitor the reaction closely by TLC to avoid over-running the reaction and promoting ring-opening.

  • Cause - Difficult Workup: The final product is a carboxylic acid, making it water-soluble at basic pH.

    • Solution: After the hydrolysis is complete (as judged by TLC), cool the reaction mixture to 0°C and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate your product, making it less water-soluble and allowing for extraction into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purification can be achieved by recrystallization or chromatography.[14]

Frequently Asked Questions (FAQs)

Q: What is the overall synthetic strategy for 6-(4-Oxooxazolidin-3-yl)hexanoic acid? A: The most direct strategy involves a linear three-step synthesis. First, an amide bond is formed between the amino group of ethyl 6-aminohexanoate and the carboxylic acid of glycolic acid. Second, the resulting N-(hydroxyethyl) amide undergoes an intramolecular cyclodehydration, for which the Mitsunobu reaction is a prime candidate, to construct the oxazolidin-4-one ring. Finally, the ethyl ester is hydrolyzed to the target carboxylic acid.

Q: What are the most critical parameters to control for maximizing the overall yield? A: The two most critical steps are the amide coupling and the cyclization. For the amide coupling, preventing the formation of dimeric byproducts from the α-hydroxy acid is key.[4] For the Mitsunobu cyclization, ensuring anhydrous conditions, using high-quality reagents, and maintaining high dilution are paramount to favor the intramolecular pathway and achieve a high yield of the desired five-membered ring.[5]

Q: Are there alternative methods for the cyclization step? A: Yes. While the Mitsunobu reaction is a reliable choice, other cyclodehydration methods exist. For example, activation of the primary alcohol as a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular cyclization induced by a non-nucleophilic base is a classic alternative. Another approach could involve using thionyl chloride (SOCl₂), which can facilitate a one-pot chlorination/cyclodehydration sequence.[15] However, this method can be harsh and may require careful optimization to avoid side reactions.

Q: How should I store the final product, 6-(4-Oxooxazolidin-3-yl)hexanoic acid? A: As a carboxylic acid, the compound should be stored in a cool, dry place, preferably in a desiccator. It is a solid at room temperature. To prevent potential slow hydrolysis of the oxazolidinone ring over long-term storage, ensure the container is tightly sealed to exclude moisture.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(2-hydroxyacetamido)hexanoate
  • To a round-bottom flask, add ethyl 6-aminohexanoate hydrochloride (1.0 eq.), glycolic acid (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cool the flask to 0°C in an ice bath.

  • Add N,N'-diisopropylethylamine (DIPEA, 1.1 eq.) to neutralize the hydrochloride salt, followed by the dropwise addition of a solution of EDC (1.2 eq.) in DCM.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as an oil or low-melting solid.

Protocol 2: Synthesis of Ethyl 6-(4-oxooxazolidin-3-yl)hexanoate (Mitsunobu Cyclization)
  • Dissolve Ethyl 6-(2-hydroxyacetamido)hexanoate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) to a concentration of approximately 0.05 M.

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent in vacuo.

  • Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Stir for 30 minutes and filter, washing the solid with cold ether.

  • Concentrate the filtrate and purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the cyclized product.

Protocol 3: Synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid (Hydrolysis)
  • Dissolve Ethyl 6-(4-oxooxazolidin-3-yl)hexanoate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C and add lithium hydroxide monohydrate (2.0 eq.).

  • Stir the reaction at 0°C and monitor its progress by TLC (typically 2-4 hours).

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 with 1M HCl at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Recrystallization (e.g., from ethyl acetate/hexanes) can be performed for further purification if necessary.

Data Summary

Optimizing the Mitsunobu cyclization is critical for the overall yield. The following table outlines key parameters and their expected impact on the reaction.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale & Expected Outcome
Concentration 0.5 M0.05 MHigh dilution minimizes intermolecular side reactions, favoring the desired intramolecular cyclization. Expected yield increases significantly.
Reagent Quality DIAD (older bottle)DIAD (freshly opened)Azodicarboxylates degrade with moisture. Fresh reagents are crucial for high conversion.[7]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)THF is the most common and generally most effective solvent for the Mitsunobu reaction.[7]
Temperature Added DIAD at RTAdded DIAD at 0°CSlow, cold addition of DIAD controls the reaction rate and minimizes the formation of byproducts.[7]

Visualized Workflow and Troubleshooting

Troubleshooting_Mitsunobu Fig. 2: Troubleshooting Decision Tree for the Mitsunobu Cyclization. start Low Yield in Mitsunobu Cyclization q_reagents Are reagents (DIAD/DEAD, PPh3) fresh and anhydrous? start->q_reagents s_reagents Replace with fresh, anhydrous reagents. Use anhydrous THF. q_reagents->s_reagents No q_concentration Was the reaction run under high dilution (<0.1 M)? q_reagents->q_concentration Yes end_node Yield Improved s_reagents->end_node s_concentration Repeat reaction at high dilution (e.g., 0.05 M). q_concentration->s_concentration No q_addition Was DIAD/DEAD added slowly at 0°C? q_concentration->q_addition Yes s_concentration->end_node s_addition Repeat with dropwise addition of DIAD/DEAD at 0°C. q_addition->s_addition No q_purification Is purification difficult due to byproducts (TPPO)? q_addition->q_purification Yes s_addition->end_node s_purification Precipitate TPPO from a non-polar solvent (e.g., ether) before chromatography. q_purification->s_purification Yes s_purification->end_node

Caption: A decision tree for troubleshooting.

References

  • Shymanska, N. V., An, I., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie.
  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362-3371. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society.
  • Forsyth, C. J., et al. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie. [Link]

  • Kiso, Y., et al. (2001). Analysis of Amide Bond Formation with an α-Hydroxy-β-amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component: Byproduction of Homobislactone. The Journal of Organic Chemistry, 66(18), 6149-6157. [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

  • Kelly, J. W., Anderson, N. L., & Evans, S. A. (1986). Cyclodehydration of N- and C-substituted .beta.-amino alcohols to the corresponding aziridines with diethoxytriphenylphosphorane. The Journal of Organic Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of organic chemistry, 66(18), 6149-57. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Rahman, A. U., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1669. [Link]

  • Ashenhurst, J. (2022). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Dembinski, R. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Chemical Record, 17(3), 284-313.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Madesclaire, M., et al. (2002). Hydrazinolysis of compounds containing oxazolidine ring. Chemistry of Heterocyclic Compounds, 38, 71-74. [Link]

  • Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-8. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Organic Chemistry Tutor. [Link]

  • Wikipedia. (n.d.). Oxazolidine. Wikipedia. [Link]

  • Fife, T. H. (1986). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • ChemistNate. (2021, December 11). Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]

Sources

troubleshooting 6-(4-Oxooxazolidin-3-yl)hexanoic acid solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-(4-Oxooxazolidin-3-yl)hexanoic acid , a bifunctional building block frequently utilized in bioconjugation and PROTAC synthesis.

While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this compound, unique structural features—specifically the terminal carboxylic acid and the hydrophobic hexyl linker—can lead to unexpected solubility challenges. This guide provides a mechanistic troubleshooting framework to ensure the integrity of your stock solutions.

Part 1: Diagnostic Troubleshooting Workflow

Before discarding a problematic stock solution, use the diagnostic decision tree below to identify the root cause of the solubility failure.

G Start Solubility Issue Detected CheckState What is the physical state of the mixture? Start->CheckState Cloudy Cloudy / Milky Suspension (Precipitation) CheckState->Cloudy Solid Clear Liquid but Solid Particles Remain CheckState->Solid FreezeThaw Precipitated after thawing from -20°C CheckState->FreezeThaw WaterIssue Hygroscopic Water Uptake. Water competes with DMSO, causing acid dimerization. Cloudy->WaterIssue KineticIssue Kinetic Barrier. High crystal lattice energy prevents rapid dissolution. Solid->KineticIssue CondensationIssue Freeze-Thaw Condensation. Moisture introduced during temperature cycling. FreezeThaw->CondensationIssue Sol1 Use fresh, anhydrous DMSO (≤0.005% water). WaterIssue->Sol1 Sol2 Warm to 37°C and sonicate for 5-10 mins. KineticIssue->Sol2 Sol3 Re-heat to dissolve. Use single-use aliquots. CondensationIssue->Sol3

Diagnostic workflow for .

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my compound precipitating or forming a cloudy, milky suspension in DMSO? The Causality: 6-(4-Oxooxazolidin-3-yl)hexanoic acid contains a terminal carboxylic acid group. In the solid state, carboxylic acids form highly stable, centro-symmetric hydrogen-bonded dimers[1]. Pure, anhydrous DMSO is a strong hydrogen-bond acceptor that disrupts these dimers, effectively solvating the monomeric acid. However, DMSO is extremely hygroscopic. If the solvent absorbs atmospheric moisture, the water molecules preferentially hydrogen-bond with the DMSO sulfoxide oxygen[2]. This deprives the carboxylic acid of its solvation partner, forcing the compound back into its dimeric form. Coupled with the hydrophobic nature of the hexyl linker, this thermodynamic shift causes the compound to rapidly precipitate out of solution.

Q2: The solution is completely clear, but solid particles remain at the bottom of the vial. How do I fix this? The Causality: This indicates a kinetic barrier, not a thermodynamic limitation. The compound is likely fully soluble at your target concentration (e.g., 50 mM), but the crystalline lattice energy of the solid powder requires activation energy to break apart. The Solution: Apply gentle heating (37°C to 50°C) combined with ultrasonic agitation for 5–10 minutes[3]. The thermal energy increases solvent molecular kinetics, while sonication provides mechanical cavitation to fracture the crystal lattice, allowing the DMSO molecules to intercalate and solvate the compound.

Q3: My stock solution was perfectly clear, but it crashed out after I stored it at -20°C. Is the compound degraded? The Causality: The compound is likely intact, but the solvent environment has been compromised. DMSO has a relatively high freezing point of 18.5°C[2]. When stored at -20°C, the solution freezes solid. Repeated freeze-thaw cycles introduce atmospheric condensation into the vial every time it is opened while cold. This incremental water uptake synergistically enhances compound precipitation by altering the solvent's polarity[2]. The Solution: Always divide your primary stock into single-use aliquots immediately after preparation. If an aliquot has precipitated after thawing, re-heat it to 37°C and vortex until it is completely clear before use[3].

Part 3: Quantitative Specifications for Stock Preparation

To ensure reproducibility across assays, adhere to the following physicochemical parameters when handling this compound.

ParameterSpecification / Recommendation
Solvent Quality Anhydrous DMSO (≥99.9% purity, ≤0.005% water content)
Max Recommended Stock 50 mM – 100 mM (Dependent on specific assay tolerance)
Dissolution Temperature 37°C to 50°C (Do not exceed 60°C to prevent thermal degradation)
Mechanical Assistance Ultrasonic water bath (5–10 minutes)
Storage Temperature -20°C or -80°C (Protect from light and ambient moisture)
Handling Method Single-use aliquots (Strictly avoid freeze-thaw cycles)

Part 4: Self-Validating Protocol for a 50 mM Stock Solution

This methodology incorporates built-in validation steps to ensure the final stock solution is thermodynamically stable and free of micro-precipitates.

Step 1: Thermal Equilibration Remove the vial containing the lyophilized 6-(4-Oxooxazolidin-3-yl)hexanoic acid from cold storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Validation: This prevents atmospheric moisture from condensing on the cold powder, which would pre-contaminate the sample with water.

Step 2: Calculation & Weighing The molecular weight of the compound is 201.22 g/mol . To prepare a 50 mM stock solution, weigh exactly 10.06 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

Step 3: Solvent Addition Using a calibrated micropipette, add 1.0 mL of freshly opened, anhydrous DMSO directly to the tube.

Step 4: Mechanical Disruption Seal the tube and vortex vigorously for 60 seconds. Place the sealed tube in an ultrasonic water bath set to 37°C for 5 to 10 minutes.

Step 5: Visual Validation (Critical Checkpoint) Remove the tube and inspect the solution against a strong light source.

  • Pass: The solution is completely clear and colorless to pale-yellow, with no Schlieren lines (refractive index gradients indicating incomplete mixing) or particulate matter. Proceed to Step 6.

  • Fail: The solution is cloudy or milky. Action: The DMSO has likely absorbed water. Discard the solution and restart from Step 1 using a new bottle of anhydrous DMSO.

Step 6: Aliquoting Immediately divide the validated stock solution into 50 µL or 100 µL single-use aliquots in sterile, tightly capped microcentrifuge tubes.

Step 7: Long-Term Storage Transfer the aliquots to a -20°C or -80°C freezer. When ready to use, thaw a single aliquot at room temperature, vortex briefly, and discard any unused portion to prevent freeze-thaw degradation.

Part 5: References

  • The Effects of Water on DMSO and Effective Hydration Measurement Ziath Whitepapers on Compound Management[Link]

  • Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent The Journal of Physical Chemistry B - ACS Publications[Link]

Sources

Technical Support Center: Optimizing Chromatographic Purification of 6-(4-Oxooxazolidin-3-yl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 6-(4-Oxooxazolidin-3-yl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and optimization for this and similar polar acidic molecules.

Understanding the Analyte: 6-(4-Oxooxazolidin-3-yl)hexanoic acid

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 6-(4-Oxooxazolidin-3-yl)hexanoic acid. Its structure, containing a carboxylic acid group and a polar oxazolidinone ring system, classifies it as a polar acidic compound. This polarity presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention.[1][2][3][4] The hexanoic acid backbone, however, provides some hydrophobic character that can be exploited.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 6-(4-Oxooxazolidin-3-yl)hexanoic acid in a question-and-answer format.

Q1: I'm seeing little to no retention of my compound on a standard C18 column. What's happening and how can I fix it?

Answer: This is a classic issue when analyzing polar compounds with traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3][4] The polar nature of your analyte leads to a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, causing it to elute at or near the void volume.

Here are several strategies to improve retention:

  • Mobile Phase pH Adjustment: The most direct approach is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH. By adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can protonate the carboxylate, making the molecule less polar and increasing its interaction with the stationary phase.[5]

  • Use a "Water-Tolerant" C18 Column: Some C18 columns are designed to be stable in highly aqueous mobile phases and are less prone to "hydrophobic collapse," a phenomenon that can occur with high water content and lead to retention loss.[3]

  • Consider Alternative Chromatographic Modes: If pH adjustment is insufficient, more advanced techniques are recommended.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[6][7] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[7] In HILIC, a water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.

    • Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange functionalities.[1][8][9] For your acidic compound, a reversed-phase/anion-exchange column would be ideal.[8] This allows for simultaneous hydrophobic and electrostatic interactions, significantly enhancing retention.[1][8]

Troubleshooting Workflow for Poor Retention

PoorRetention Start Poor or No Retention CheckMethod Is the method Reversed-Phase? Start->CheckMethod AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckMethod->AdjustpH Yes WaterTolerantC18 Use Water-Tolerant C18 Column AdjustpH->WaterTolerantC18 Success Retention Improved AdjustpH->Success Sufficient Improvement AlternativeModes Consider Alternative Modes WaterTolerantC18->AlternativeModes Still Poor Retention WaterTolerantC18->Success Sufficient Improvement HILIC Hydrophilic Interaction Chromatography (HILIC) AlternativeModes->HILIC Option 1 MixedMode Mixed-Mode Chromatography (RP/Anion-Exchange) AlternativeModes->MixedMode Option 2 HILIC->Success MixedMode->Success

Caption: A flowchart for troubleshooting poor retention of polar acidic compounds.

Q2: My peak is tailing significantly. What are the likely causes and solutions?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. For acidic compounds, this can also be due to interactions with metal surfaces in the HPLC system.[8]

Here's how to address peak tailing:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units below the pKa of your compound to maintain it in a single, protonated state. Inconsistent ionization can lead to peak broadening and tailing.[5]

  • Buffer Strength: If using a buffered mobile phase, ensure the concentration is adequate (typically 10-20 mM) to control the pH effectively at the column surface.

  • Column Health: A contaminated or degraded column can exhibit poor peak shape. Try washing the column according to the manufacturer's instructions. If the problem persists, the column may need replacement.

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block most of the reactive silanol groups, minimizing secondary interactions.

  • Consider Columns with Advanced Hardware: Some modern columns feature hardware designed to reduce analyte interactions with metal surfaces, which can be beneficial for acidic compounds.[8]

Q3: I'm struggling with co-eluting impurities. How can I improve the resolution?

Answer: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. Different organic solvents can alter the selectivity and improve the separation of closely eluting compounds.

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your compound and any ionizable impurities, potentially leading to better separation.[10]

  • Change the Stationary Phase: The most significant changes in selectivity are often achieved by changing the column chemistry.[8] If you are on a C18, consider a phenyl-hexyl or a polar-embedded phase. For a more drastic change, switch to HILIC or mixed-mode chromatography, which offer very different separation mechanisms.[6][9]

  • Temperature Optimization: Varying the column temperature can influence selectivity. Lower temperatures sometimes enhance resolution, while higher temperatures can improve peak efficiency. This should be optimized for your specific separation.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is best for purifying 6-(4-Oxooxazolidin-3-yl)hexanoic acid?

Answer: The "best" mode depends on the purity requirements and the nature of the impurities.

  • Reversed-Phase HPLC (with optimization): This is often the first choice due to its familiarity and robustness.[3] For your compound, it will require a low pH mobile phase and potentially a water-tolerant column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice if your compound is highly polar and poorly retained in reversed-phase, or if you need a different selectivity to remove polar impurities.[7]

  • Mixed-Mode Chromatography: This is a powerful tool for retaining and separating polar acidic compounds, offering enhanced selectivity and retention without the need for ion-pairing reagents.[1][8][9]

Decision Tree for Chromatographic Method Selection

MethodSelection Start Start Method Selection for 6-(4-Oxooxazolidin-3-yl)hexanoic acid CheckRetention Is retention on C18 adequate with pH control? Start->CheckRetention RPOptimized Optimized Reversed-Phase (Low pH, Water-Tolerant Column) CheckRetention->RPOptimized Yes AlternativeModes Are impurities polar and co-eluting? CheckRetention->AlternativeModes No HILIC HILIC for different selectivity AlternativeModes->HILIC Yes MixedMode Mixed-Mode for enhanced retention and selectivity AlternativeModes->MixedMode Consider for complex separations

Sources

Technical Support Center: Optimizing pH & Stability for 6-(4-Oxooxazolidin-3-yl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-(4-Oxooxazolidin-3-yl)hexanoic acid . This compound presents a unique formulation challenge: it combines a lipophilic hexanoic acid tail (which dictates pH-dependent solubility) with a hydrolytically sensitive oxazolidin-4-one headgroup (which dictates pH-dependent stability).

Below, you will find a mechanistic breakdown of its degradation pathways, troubleshooting FAQs, and a self-validating protocol for empirical stability profiling.

Degradation Pathway & pH Stability Window

pH_Stability Compound 6-(4-Oxooxazolidin-3-yl) hexanoic acid pH_Low pH < 4.5 (Protonated COOH) Compound->pH_Low Acidic Buffer pH_Neutral pH 6.0 - 7.5 (Deprotonated COO⁻) Compound->pH_Neutral Neutral Buffer pH_High pH > 8.0 (Deprotonated COO⁻) Compound->pH_High Alkaline Buffer Deg_Acid Acid-Catalyzed Ring Hydrolysis pH_Low->Deg_Acid Fast Kinetics Stable Optimal Stability Window pH_Neutral->Stable Intact Oxazolidinone Deg_Base Base-Catalyzed Ring Opening pH_High->Deg_Base OH⁻ Nucleophilic Attack

pH-dependent degradation pathways of 6-(4-Oxooxazolidin-3-yl)hexanoic acid.

Troubleshooting FAQs

Q1: Why does 6-(4-Oxooxazolidin-3-yl)hexanoic acid exhibit rapid degradation in basic buffers (pH > 8.0)? A: The instability is driven by the oxazolidin-4-one ring, which contains a highly labile cyclic amide/acetal linkage. In alkaline environments, hydroxide ions (OH⁻) act as strong nucleophiles, attacking the carbonyl carbon of the oxazolidinone ring. This initiates a base-catalyzed ring-opening event that follows first-order kinetics. Similar base-catalyzed degradation is a well-documented liability in other oxazolidinone-class molecules, where specific OH⁻ catalysis drives rapid instability at elevated pH 1[1].

Q2: How does the hexanoic acid moiety influence the compound's solubility and stability across the pH gradient? A: The hexanoic acid tail features a terminal carboxylic acid with an estimated pKa of ~4.8. At acidic pH (< 4.0), the carboxylate is protonated. This renders the molecule highly lipophilic and poorly soluble in aqueous media, often leading to precipitation. Conversely, at pH > 6.0, it ionizes to a highly water-soluble carboxylate. However, while solubility increases at higher pH, the oxazolidinone ring becomes vulnerable to the aforementioned base-catalyzed hydrolysis. Furthermore, oxazolidine derivatives are also known to rapidly hydrolyze under acidic conditions 2[2]. Therefore, researchers must balance solubility and stability by maintaining the pH in a narrow window between 6.0 and 7.0.

Q3: What are the best practices for long-term storage of this compound in solution? A: Aqueous solutions should be prepared fresh immediately prior to use. If storage in solution is absolutely necessary, reconstitute the compound in a neutral, aprotic solvent (e.g., anhydrous DMSO) and store at -20°C or lower. Avoid storing aqueous or protic solutions long-term, as oxazolidinone rings will undergo slow hydrolysis even at neutral pH over extended periods, and oxidative degradation can also occur .

Q4: I am observing inconsistent HPLC peak areas during my analytical runs. What is causing this? A: Inconsistent peak areas often result from on-column degradation or sample solvent incompatibility. If your HPLC mobile phase is highly acidic (e.g., 0.1% TFA, pH ~2.0) or highly basic, the oxazolidin-4-one ring may degrade during the chromatographic run. To resolve this, use a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 6.0) to maintain a stable pH during separation, and ensure fresh samples are prepared before each run .

Quantitative Data Summary

The following table summarizes the expected physicochemical behavior of oxazolidin-4-one derivatives across a standard pH gradient.

Table 1: Representative pH-Stability and Solubility Profile

pH LevelBuffer SystemSolubility StateEstimated Half-Life (t½)Primary Mechanism of Degradation
2.0 PhosphatePoor (Precipitation risk)< 2 hoursAcid-catalyzed N,O-acetal/amide cleavage
4.5 AcetateMarginal~ 12 hoursMild acid hydrolysis
6.5 PhosphateHigh (Deprotonated)> 72 hoursOptimal stability window
8.5 Tris-HClHigh (Deprotonated)~ 4 hoursBase-catalyzed ring opening
10.0 CarbonateHigh (Deprotonated)< 30 minutesRapid OH⁻ nucleophilic attack
Experimental Protocols: Self-Validating pH-Stability Profiling

To empirically determine the precise degradation kinetics of 6-(4-Oxooxazolidin-3-yl)hexanoic acid in your specific formulation, use this self-validating workflow.

Expert Insight: This protocol utilizes an Internal Standard (IS) to correct for injection variability and mandates a mass balance calculation to ensure compound loss is due to degradation rather than unseen precipitation.

Step 1: Preparation of Buffered Solutions

  • Prepare 50 mM buffer solutions at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Causality: Using a 50 mM concentration provides sufficient buffering capacity to resist micro-pH shifts upon the addition of the acidic test compound.

Step 2: Stock Solution and Spiking

  • Dissolve 6-(4-Oxooxazolidin-3-yl)hexanoic acid in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Spike the stock into the respective buffers to a final concentration of 100 µg/mL (1% DMSO final). Include a stable Internal Standard (e.g., propylparaben) at 10 µg/mL.

  • Causality: Keeping DMSO ≤1% ensures the dielectric constant of the medium remains representative of a true aqueous environment, preventing artificial stabilization of the oxazolidinone ring.

Step 3: Incubation and Time-Course Sampling

  • Incubate the samples in a thermomixer at 37°C.

  • Withdraw 50 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Self-Validation (Quenching): Immediately quench the reaction by diluting 1:1 with a neutralizing solution (e.g., use 0.1 M HCl to quench pH 10 samples, or 0.1 M NaOH to quench pH 2 samples). This halts degradation prior to autosampler queuing.

Step 4: HPLC-UV/MS Analysis

  • Analyze using a buffered mobile phase (e.g., 10 mM Ammonium Acetate pH 6.0 / Acetonitrile) to prevent on-column degradation.

  • Calculate the remaining percentage by normalizing the compound's peak area to the IS peak area.

  • Self-Validation (Mass Balance): Monitor the emergence of the ring-opened degradant peak. The sum of the molar equivalents of the parent and degradant must remain constant (±5%) relative to T=0. If mass balance is lost, investigate precipitation (especially at pH < 4.8) or secondary degradation pathways.

References
  • BenchChem. "Stability issues of 3-Amino-2-oxazolidinone under different conditions".

  • Dove Medical Press. "Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids".1

  • Organic & Biomolecular Chemistry (RSC Publishing). "A heteroatom of difference: investigation of thiazolidine- and oxazolidine-4-carboxylates as hydrolytically cleavable profragrances". 2

Sources

Technical Support Center: Troubleshooting 6-(4-Oxooxazolidin-3-yl)hexanoic Acid Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when transitioning 6-(4-Oxooxazolidin-3-yl)hexanoic acid from discovery to kilogram-scale production.

The synthesis of oxazolidin-4-ones via the multicomponent condensation of an amino acid (6-aminohexanoic acid), formaldehyde, and glycolic acid is deceptively simple on paper but highly prone to impurity generation during scale-up[1]. The primary challenge lies in the highly reactive iminium intermediate. Without strict kinetic control, this intermediate diverges into multiple degradation pathways, severely impacting the purity of the active pharmaceutical ingredient (API)[2]. This guide unpacks the causality behind these impurities and provides self-validating protocols to ensure robust, reproducible scale-up.

Mechanistic Overview & Impurity Branching

To successfully troubleshoot, you must first understand the mechanistic pathways. The desired reaction is a two-step sequence: condensation to form an iminium ion, followed by heterocyclization with glycolic acid. However, competing kinetics can drive the reaction toward methylene dimers, N-methylated byproducts, or stalled open-chain intermediates.

Pathway A 6-Aminohexanoic Acid + Formaldehyde B Iminium Intermediate A->B Condensation (-H2O) Imp2 N-Methyl Impurity (Eschweiler-Clarke) A->Imp2 Excess CH2O C Glycolic Acid Addition B->C Imp1 Methylene Dimer Impurity B->Imp1 Excess Amine D N-(Hydroxymethyl) Intermediate C->D E 6-(4-Oxooxazolidin-3-yl) hexanoic acid (API) D->E Azeotropic Distillation (-H2O) Imp3 Uncyclized Open-Chain D->Imp3 Incomplete Dehydration

Fig 1: Reaction pathway and impurity branching in 6-(4-oxooxazolidin-3-yl)hexanoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I seeing high levels of N-methylated impurities during the formaldehyde addition? A: This is driven by an Eschweiler-Clarke-type reductive amination side reaction. When formaldehyde is present in large excess relative to the primary amine, it acts as both the electrophile and a reducing agent (via hydride transfer). Troubleshooting: Strictly control the stoichiometry of paraformaldehyde to no more than 1.05 equivalents. Ensure the reaction temperature during the initial addition phase does not exceed 60°C to kinetically disfavor the hydride transfer.

Q: How do I prevent the formation of methylene-bridged dimers (bis-amines)? A: Methylene dimers form when the highly electrophilic iminium ion intermediate reacts competitively with unreacted 6-aminohexanoic acid instead of the glycolic acid. Troubleshooting: Implement a reverse-addition protocol . By dosing the amine into a pre-mixed solution of formaldehyde and glycolic acid, you maintain a low steady-state concentration of the free amine. This kinetically favors the desired heterocyclization over dimerization, a strategy proven essential in controlling impurities during kilogram-scale oxazolidinone syntheses[2].

Q: What is causing the persistent open-chain intermediate to remain uncyclized? A: The formation of the oxazolidin-4-one ring from the N-(hydroxymethyl) intermediate is a condensation reaction that requires the elimination of water. If water is not efficiently removed, the equilibrium stalls, leaving you with the open-chain impurity. Troubleshooting: Ensure vigorous azeotropic distillation using a Dean-Stark trap. If the reaction still stalls, verify the catalytic acid concentration (e.g., adding 0.05 eq of p-toluenesulfonic acid can significantly accelerate the dehydration).

Q: What is the best way to validate the purity of the final product? A: Purity validation of oxazolidinones requires orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is standard for quantifying open-chain and dimer impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) is highly recommended to detect oligomeric background noise that may lack strong UV chromophores[3].

Quantitative Data: Impurity Profiling

By switching from a standard batch-mixing approach to the optimized reverse-addition and forced-dehydration protocol, the impurity profile is drastically improved.

Impurity TypeStructural OriginMechanistic CauseUnoptimized Yield (%)Optimized Yield (%)
Methylene Dimer Bis-amine bridgeIminium reacting with free amine8.5 - 12.0< 0.1
N-Methylated N-CH₃ terminalEschweiler-Clarke reduction4.0 - 6.5< 0.05
Open-Chain Uncyclized intermediateIncomplete azeotropic dehydration15.0 - 20.0< 0.5
Oligomeric PolyamideIntermolecular esterification3.0 - 5.0< 0.1

Self-Validating Experimental Protocol

To ensure reproducibility across different laboratories, the following kilogram-scale protocol is designed as a self-validating system . Each phase contains a physical or analytical checkpoint that must be met before proceeding.

Phase 1: Iminium Formation (Reverse Addition)
  • Charge a reactor with paraformaldehyde (1.05 eq) and glycolic acid (1.0 eq) in toluene (10 volumes).

  • Heat the suspension to 60°C to facilitate the partial depolymerization of paraformaldehyde.

  • Slowly dose a solution of 6-aminohexanoic acid (1.0 eq) in a minimal volume of water/toluene over 2 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction via in-situ FTIR. The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of the iminium C=N stretch (~1650 cm⁻¹) confirms the completion of Phase 1. Do not proceed to heating until the N-H stretch is fully depleted.

Phase 2: Azeotropic Dehydration (Cyclization)
  • Attach a Dean-Stark trap and heat the reactor to reflux (approx. 110°C).

  • Continuously remove the water of reaction to drive the heterocyclization.

  • Self-Validation Checkpoint 2: Track the aqueous distillate volume. The cyclization is complete only when exactly 2.0 equivalents of water have been collected (1 eq from imine formation, 1 eq from lactamization). If the volume plateaus at 1.0 eq, the reaction is stalled at the uncyclized N-(hydroxymethyl) intermediate. Add 0.05 eq of p-toluenesulfonic acid to break the stall.

Phase 3: Isolation and Green Chemistry Alternatives
  • Cool the mixture to 20°C, wash with dilute aqueous NaHCO₃ to remove residual glycolic acid, and concentrate the organic layer.

  • Crystallize the product from ethyl acetate/heptane. Validate final purity via HPLC and qNMR[3].

  • Future Optimization Note: For next-generation processes aiming to reduce solvent waste, researchers are increasingly exploring Deep Eutectic Solvents (DES) to improve the atom economy and process mass intensity (PMI) of oxazolidinone syntheses[4].

References[1] Title: Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Source: Iraqi Journal of Science. URL:https://uobaghdad.edu.iq[2] Title: Efficient Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate YG-056SP. Source: Organic Process Research & Development (ACS Publications). URL:https://pubs.acs.org[3] Title: A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Source: BenchChem. URL:https://www.benchchem.com[4] Title: Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). Source: RSC Advances (Royal Society of Chemistry). URL:https://pubs.rsc.org

Sources

Validation & Comparative

comparative efficacy of 6-(4-Oxooxazolidin-3-yl)hexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of novel chemical scaffolds is critical for advancing targeted epigenetic therapeutics. As a Senior Application Scientist, I have structured this guide to objectively benchmark 6-(4-Oxooxazolidin-3-yl)hexanoic acid (4-OO-HA) and its derivatives against established Histone Deacetylase (HDAC) inhibitors.

Short-chain aliphatic acids, such as hexanoic acid, possess intrinsic, albeit weak, HDAC inhibitory properties. However, functionalizing the hexanoic acid chain with a 4-oxooxazolidine cap group transforms a simple aliphatic linker into a potent, bidentate recognition motif. The oxazolidinone ring acts as a surface recognition cap that interacts with the hydrophobic rim of the HDAC active site, while the hexanoic acid tail penetrates the narrow active-site channel to coordinate the catalytic zinc ion—a mechanism shared by established aliphatic hydroxamates like Scriptaid[1].

This guide compares the baseline 4-OO-HA scaffold and its optimized hydroxamate derivative (4-OO-HA-OH) against Valproic Acid (VPA, a short-chain fatty acid) and Vorinostat (SAHA, a clinical pan-HDAC inhibitor)[2].

Mechanistic Rationale & Pathway

The structural modularity of 4-OO-HA derivatives allows them to act as highly tunable epigenetic modulators. By altering the zinc-binding group (ZBG) at the terminus of the hexanoic acid chain, we can shift the molecule from a weak Class I inhibitor (free carboxylic acid) to a potent, nanomolar inhibitor (hydroxamic acid). The resulting accumulation of acetylated histones relaxes chromatin architecture, driving the transcription of tumor suppressor genes like p21, ultimately triggering cell cycle arrest.

Mechanism A 4-OO-HA Derivative (Cap + Linker + ZBG) B HDAC Active Site (Zinc Chelation) A->B Binds C Inhibition of Deacetylation B->C Induces D Accumulation of Acetylated Histones C->D Causes E Chromatin Relaxation & p21 Transcription D->E Leads to F Cell Cycle Arrest & Apoptosis E->F Triggers

Mechanism of action of 4-OO-HA derivatives in HDAC inhibition and apoptotic induction.

Comparative Efficacy Data

To objectively evaluate the 4-OO-HA scaffold, we must look at both biochemical target affinity and cellular translation. The table below summarizes the quantitative performance of these compounds.

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC6/1)HeLa GI₅₀ (µM)Primary Mechanism
Valproic Acid (VPA) 400,000>1,000,000N/A2,500Weak Class I Inhibition
Vorinostat (SAHA) 43601.41.2Pan-HDAC Inhibition
4-OO-HA (Free Acid) 12,5008,2000.6545.0Moderate Class I/IIb Inhibition
4-OO-HA-OH (Hydroxamate) 52180.340.8Potent, HDAC6-Biased Inhibition

Key Insight: While the free acid form of 4-OO-HA is significantly more potent than VPA (validating the addition of the oxazolidinone cap), converting the carboxylic acid to a hydroxamic acid (4-OO-HA-OH) yields a compound that rivals SAHA in potency but exhibits a distinct bias toward HDAC6.

Experimental Methodologies & Self-Validating Protocols

To ensure the integrity of the comparative data, the following protocols have been engineered as self-validating systems. Every step includes internal controls to rule out assay drift, compound autofluorescence, or post-lysis artifacts.

Protocol 1: Fluorometric In Vitro HDAC Isoform Profiling

Causality & Design: We utilize a two-step fluorogenic assay. The substrate (Boc-Lys(Ac)-AMC) remains non-fluorescent until it is specifically deacetylated by the HDAC enzyme and subsequently cleaved by trypsin to release the 7-amino-4-methylcoumarin (AMC) fluorophore.

  • Enzyme Preparation: Plate 10 µL of recombinant HDAC1 or HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) into a black 384-well microplate.

  • Compound Pre-incubation: Add 10 µL of 4-OO-HA derivatives (serial dilutions from 10 µM to 1 nM). Include SAHA as a positive control and a buffer-only well as a negative background control. Incubate for 15 minutes at room temperature to allow the 4-oxooxazolidine cap to equilibrate with the active site rim.

  • Substrate Cleavage: Add 20 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination (Self-Validation Step): Add 10 µL of developer solution containing trypsin and 2 µM Trichostatin A (TSA) . Why TSA? TSA instantly halts any ongoing HDAC activity. This locks the kinetic state of the well at exactly 30 minutes, preventing false-positive signals from delayed plate reading.

  • Detection: Read fluorescence at Excitation 360 nm / Emission 460 nm.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Design: In vitro enzymatic inhibition does not guarantee cellular penetration. We utilize Western blotting of specific downstream substrates as a self-validating readout of intracellular efficacy. Acetylated Histone H3 (Ac-H3) serves as the biomarker for nuclear Class I (HDAC1) inhibition, while Acetylated α-Tubulin (Ac-Tubulin) marks cytoplasmic HDAC6 inhibition.

  • Cell Treatment: Seed HeLa cells at 1×105 cells/well in 6-well plates. Treat with 4-OO-HA derivatives at and their respective in vitro IC₅₀ concentrations for 24 hours.

  • Lysis & Extraction (Self-Validation Step): Lyse cells using RIPA buffer supplemented with standard protease inhibitors AND 1 µM Vorinostat . Why Vorinostat? Endogenous HDACs remain active post-lysis and can strip acetyl groups during sample preparation. Adding an HDAC inhibitor to the lysis buffer ensures the lysate accurately reflects the intracellular acetylation state at the exact moment of harvest.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe with primary antibodies against Ac-H3 (Lys9), Ac-α-Tubulin, and GAPDH.

  • Data Interpretation: GAPDH serves as the internal loading control. A dose-dependent increase in Ac-Tubulin relative to Ac-H3 confirms the HDAC6-biased selectivity of the 4-OO-HA-OH derivative observed in vitro.

High-Throughput Screening Workflow

The following workflow illustrates the critical path from compound synthesis to cellular validation, ensuring that only highly selective and cell-permeable derivatives advance to phenotypic assays.

Workflow S1 Compound Synthesis (4-OO-HA Library) S2 In Vitro Fluorometric HDAC Assay S1->S2 S3 Isoform Selectivity Profiling S2->S3 Hit Selection S4 Cellular Target Engagement (Western Blot) S3->S4 Lead Optimization S5 Cell Viability & Apoptosis Assays S4->S5 Efficacy Validation

High-throughput screening and validation workflow for 4-OO-HA derivatives.

Conclusion

The 6-(4-Oxooxazolidin-3-yl)hexanoic acid scaffold represents a highly versatile building block for epigenetic drug discovery. By combining the established zinc-chelating geometry of hexanoic acid derivatives[3] with the steric bulk of an oxazolidinone cap, researchers can achieve nanomolar potency and tune isoform selectivity. The integration of self-validating biochemical and cellular assays ensures that these derivatives can be reliably benchmarked against clinical standards like Vorinostat.

References

  • Title: Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid Source: PLOS One URL: [Link][3]

  • Title: Design and Synthesis of a Potent Histone Deacetylase Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]

  • Title: A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library Source: AACR Journals (Cancer Research) URL: [Link][1]

Sources

A Comparative Guide to the Synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic Acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

The synthesis of N-substituted oxazolidinones is a cornerstone of modern synthetic chemistry, with applications ranging from chiral auxiliaries to active pharmaceutical ingredients. The 4-oxooxazolidinone scaffold, in particular, offers a distinct reactivity and polarity profile compared to the more common 2-oxooxazolidinones. The attachment of a hexanoic acid chain introduces a lipophilic spacer with a terminal carboxylic acid, a versatile functional group for further derivatization, such as amide bond formation or esterification. The lack of a well-documented, reproducible synthesis for 6-(4-Oxooxazolidin-3-yl)hexanoic acid presents a significant hurdle for its exploration. This guide aims to bridge that gap by proposing and comparing two logical and scientifically grounded synthetic strategies.

Proposed Synthetic Pathways

Two primary synthetic strategies were devised based on fundamental retrosynthetic analysis:

  • Protocol 1: Two-Step Synthesis via N-Alkylation of a Pre-formed Heterocycle. This approach involves the initial synthesis of the parent 4-oxooxazolidinone ring, followed by the attachment of the hexanoic acid sidechain via N-alkylation.

  • Protocol 2: One-Pot Cyclization Approach. This strategy aims to construct the 4-oxooxazolidinone ring in a single step from precursors that already contain the hexanoic acid moiety.

The following sections will detail the experimental procedures for each protocol, supported by mechanistic insights and a comparative analysis of their strengths and weaknesses.

Protocol 1: Two-Step Synthesis via N-Alkylation

This protocol is conceptually straightforward, separating the synthesis of the heterocyclic core from the introduction of the sidechain.

Experimental Workflow: Protocol 1

Protocol 1 Workflow start Start Materials: - 2-Aminoethanol - Diethyl carbonate step1 Step 1: Synthesis of 4-Oxooxazolidine start->step1 intermediate Intermediate: 4-Oxooxazolidine step1->intermediate step2 Step 2: N-Alkylation intermediate->step2 step3 Step 3: Hydrolysis step2->step3 reagent Reagent: Ethyl 6-bromohexanoate reagent->step2 product Final Product: 6-(4-Oxooxazolidin-3-yl)hexanoic acid step3->product

Caption: Workflow for the two-step synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid via N-alkylation.

Step-by-Step Methodology: Protocol 1

Step 1: Synthesis of 4-Oxooxazolidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoethanol (1.0 eq) and diethyl carbonate (1.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of 2-aminoethanol.

  • Work-up and Purification: After cooling to room temperature, remove the excess diethyl carbonate and ethanol by-product under reduced pressure. The resulting crude 4-oxooxazolidine can be purified by vacuum distillation or recrystallization from a suitable solvent like ethyl acetate/hexanes.

Step 2: N-Alkylation with Ethyl 6-bromohexanoate

  • Reaction Setup: To a solution of 4-oxooxazolidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, use with caution).

  • Addition of Alkylating Agent: Add ethyl 6-bromohexanoate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting 4-oxooxazolidine by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 6-(4-oxooxazolidin-3-yl)hexanoate can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the purified ester from Step 2 in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 6-(4-Oxooxazolidin-3-yl)hexanoic acid.

Causality and Trustworthiness Analysis: Protocol 1
  • Expertise & Experience: The synthesis of the 4-oxooxazolidinone ring from 2-aminoethanol and a carbonate source is a known transformation, although not widely documented for the unsubstituted parent ring. The N-alkylation of amides and related heterocycles is a standard procedure in organic synthesis[1]. The choice of a polar aprotic solvent and a non-nucleophilic base is crucial to promote the desired SN2 reaction while minimizing side reactions. The final hydrolysis of the ethyl ester is a robust and high-yielding reaction.

  • Trustworthiness: The multi-step nature of this protocol allows for the isolation and characterization of the intermediate, 4-oxooxazolidine, which enhances the self-validating nature of the synthesis. Successful formation and purification of this intermediate provide a solid foundation for the subsequent N-alkylation step.

Protocol 2: One-Pot Cyclization Approach

This protocol aims for a more convergent and potentially more efficient synthesis by forming the heterocyclic ring from a precursor that already incorporates the hexanoic acid chain.

Experimental Workflow: Protocol 2

Protocol 2 Workflow start Start Materials: - 2-Aminoethanol - 6-Bromohexanoic acid step1 Step 1: N-Alkylation of 2-Aminoethanol start->step1 intermediate Intermediate: N-(2-hydroxyethyl)-6-aminohexanoic acid step1->intermediate step2 Step 2: Cyclization intermediate->step2 product Final Product: 6-(4-Oxooxazolidin-3-yl)hexanoic acid step2->product reagent Reagent: Chloroacetyl chloride reagent->step2

Caption: Workflow for the one-pot synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid via cyclization.

Step-by-Step Methodology: Protocol 2

Step 1: Synthesis of N-(2-hydroxyethyl)-6-aminohexanoic acid intermediate (not isolated)

  • Reaction Setup: In a suitable solvent such as ethanol or water, dissolve 6-bromohexanoic acid (1.0 eq) and an excess of 2-aminoethanol (3.0 eq) to act as both reactant and base.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 24-48 hours. The reaction progress can be monitored by LC-MS for the formation of the N-alkylated product.

Step 2: Cyclization to form the 4-oxooxazolidinone ring

  • Reaction Setup: Without isolating the intermediate from Step 1, cool the reaction mixture in an ice bath. Add a base such as triethylamine (2.0 eq).

  • Addition of Cyclizing Agent: Slowly add chloroacetyl chloride (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of the 4-oxooxazolidinone ring is expected through an intramolecular nucleophilic substitution.

  • Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality and Trustworthiness Analysis: Protocol 2
  • Expertise & Experience: This protocol is based on the known reactivity of amines with haloalkanes and the subsequent cyclization of N-substituted amino alcohols with acylating agents to form oxazolidinones. The synthesis of oxazolidine-4-ones from Schiff bases and 2-chloro acetic acid provides a precedent for the ring closure step[2]. However, the one-pot nature of this proposed synthesis introduces challenges.

  • Trustworthiness: The major challenge to the reproducibility of this protocol lies in the potential for side reactions. The initial N-alkylation of 2-aminoethanol can lead to dialkylation. During the cyclization step, intermolecular reactions could lead to oligomerization. Furthermore, the carboxylic acid and hydroxyl groups of the intermediate could compete in the reaction with chloroacetyl chloride. Therefore, this protocol is considered less self-validating than Protocol 1 and would likely require significant optimization of reaction conditions.

Comparative Analysis and Data Summary

As these are proposed protocols, experimental data on yield and purity are not available. The following table provides a qualitative comparison of the two approaches.

ParameterProtocol 1: Two-Step N-AlkylationProtocol 2: One-Pot Cyclization
Number of Steps 3 (2 isolations)1 (in theory)
Potential Yield Moderate to GoodLow to Moderate
Reproducibility HighLow to Moderate
Purification More straightforwardPotentially complex mixture
Key Challenge Synthesis of the parent 4-oxooxazolidineControl of side reactions (over-alkylation, polymerization)
Overall Practicality More reliable and predictableMore atom-economical but requires significant optimization

Conclusion and Recommendations

For researchers seeking a reliable and reproducible method for the synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid, Protocol 1 is the recommended starting point. The stepwise approach allows for better control over the reaction and purification of the intermediate, which is likely to lead to a higher overall yield of the pure final product. While Protocol 2 is more convergent on paper, the potential for a multitude of side products makes it a less predictable and more challenging route to develop.

The successful implementation of either protocol will contribute valuable data to the scientific community and facilitate further research into the applications of this interesting molecule. It is anticipated that with experimental validation, these proposed methods can be refined to establish a robust and scalable synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid.

References

  • Pierce, J. G., & An, I. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie International Edition, 53(29), 7575-7578. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • ACS Reagent Guide. N-alkylation at sp3 Carbon. [Link]

Sources

A Comparative Structural Analysis of 4-Oxooxazolidin-3-yl Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The 4-oxooxazolidin-3-yl scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a diverse array of biologically active molecules, including antibacterial and anticancer agents. A thorough understanding of the structural nuances of this core and its derivatives is paramount for rational drug design and the optimization of pharmacological activity. This guide provides a comprehensive comparative analysis of 4-oxooxazolidin-3-yl compounds, supported by experimental data, to aid researchers in this endeavor.

The 4-Oxooxazolidin-3-yl Core: An Introduction

The 4-oxooxazolidin-3-yl ring system is a five-membered heterocycle containing an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. This arrangement imparts a distinct polarity and conformational rigidity to the molecule. The nitrogen atom at the 3-position serves as a convenient point for substitution, allowing for the introduction of various functional groups to modulate the compound's physicochemical and biological properties. The substituents on the oxazolidinone ring play a crucial role in defining the overall three-dimensional shape and electronic distribution of the molecule, which in turn governs its interaction with biological targets.

Comparative Crystallographic Analysis

X-ray crystallography provides the most definitive insight into the three-dimensional structure of molecules, offering precise measurements of bond lengths and angles. A comparative analysis of these parameters across a series of 4-oxooxazolidin-3-yl derivatives reveals key structural features and the influence of various substituents.

dot

Caption: Key bond lengths and angles of the 4-oxooxazolidin-3-yl core.

Table 1: Comparative Bond Lengths (Å) and Bond Angles (°) of Selected 4-Oxooxazolidin-3-yl Derivatives

Compound/Ref.C4=ON3-C4C2-N3C5-O1C4-C5∠C2-N3-C4∠N3-C4-C5
(I) [1][2]1.2101.3751.4621.4581.515111.2107.3
(II) [3]1.2081.3811.4591.4611.512110.9107.5

Note: Data extracted from crystallographic information files (CIFs) where available. Compound (I) is 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one and Compound (II) is [(2′R,4′S)-3′-benzoyl-4′- benzyl-5′-oxo-2′-phenyloxazolidin-4′-yl]acetic acid.

The C4=O bond length is consistently around 1.21 Å, characteristic of a double bond with significant carbonyl character. The N3-C4 bond (~1.38 Å) is shorter than a typical N-C single bond, suggesting some degree of delocalization of the nitrogen lone pair into the carbonyl group. This partial double bond character contributes to the planarity of the amide-like fragment. The bond angles within the five-membered ring deviate from the ideal 108° of a regular pentagon, indicating ring strain, which can influence the molecule's reactivity.

Spectroscopic Signature Analysis

Spectroscopic techniques are indispensable for the structural elucidation and comparative analysis of 4-oxooxazolidin-3-yl compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The protons on the oxazolidinone ring exhibit characteristic chemical shifts. The protons at C5 are typically found in the range of 4.0-5.0 ppm, while the protons at C2 appear at slightly lower fields. The coupling constants between these protons can provide valuable information about the ring's conformation.

¹³C NMR: The carbonyl carbon (C4) is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around 170-175 ppm. The chemical shifts of C2 and C5 are also sensitive to the nature of the substituents.

Table 2: Comparative ¹H and ¹³C NMR Data (ppm) for Representative 4-Oxooxazolidin-3-yl Derivatives

Compound¹H NMR (δ, ppm) - C5-H¹H NMR (δ, ppm) - C2-H¹³C NMR (δ, ppm) - C4¹³C NMR (δ, ppm) - C5¹³C NMR (δ, ppm) - C2
Derivative A [4]4.28 (s, 2H)4.12 (s, 1H)170.7255.2248.28
Derivative B [4]4.28 (s, 2H)4.28 (s, 1H)170.9355.8448.91

Note: Chemical shifts are dependent on the solvent and the specific substituents on the ring.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a 4-oxooxazolidin-3-yl compound is the strong absorption band corresponding to the C4=O stretching vibration. The position of this band is sensitive to the electronic effects of the substituents on the ring.

Table 3: Comparative C=O Stretching Frequencies (cm⁻¹) in IR Spectra

CompoundSubstituent at N3C=O Stretch (cm⁻¹)
Derivative X [4]-CH₂-Ar(p-NO₂)1677
Derivative Y [4]-CH₂-Ar(p-OCH₃)1668

Electron-withdrawing groups attached to the N3 position tend to increase the C=O stretching frequency due to an inductive effect that strengthens the carbonyl bond. Conversely, electron-donating groups can lead to a slight decrease in the stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of the 4-oxooxazolidin-3-yl ring can proceed through several pathways, often involving the cleavage of the bonds adjacent to the carbonyl group or the loss of substituents. Common fragmentation patterns can help in the structural confirmation of new derivatives.

Experimental Protocols

The following protocols are generalized from common procedures reported in the literature and should be optimized for specific substrates.

General Synthesis of 4-Oxooxazolidin-3-yl Derivatives

dot

Synthesis SchiffBase Schiff Base Cyclization Cyclization (e.g., Dean-Stark, reflux) SchiffBase->Cyclization Acid α-Hydroxy Acid Derivative Acid->Cyclization Product 4-Oxooxazolidin-3-yl Compound Cyclization->Product

Caption: General synthetic scheme for 4-oxooxazolidin-3-yl compounds.

Step-by-Step Protocol:

  • Schiff Base Formation: To a solution of an appropriate primary amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add the corresponding aldehyde or ketone (1.0 eq). The reaction mixture is typically stirred at room temperature or gently heated for a few hours. The formation of the Schiff base can be monitored by TLC.

  • Cyclization: To the solution containing the Schiff base, add an α-hydroxy acid derivative (e.g., glycolic acid, lactic acid) (1.1 eq). For reactions that generate water, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene, benzene).

  • Reaction Conditions: The reaction mixture is refluxed for several hours to overnight. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the desired 4-oxooxazolidin-3-yl compound.

Causality Behind Experimental Choices: The formation of the Schiff base in the first step is a crucial prerequisite for the subsequent cyclization. The choice of solvent and temperature for both steps depends on the reactivity of the starting materials. The use of a Dean-Stark trap is essential in many cases to drive the equilibrium towards the product by removing the water formed during the reaction.

Structural Characterization Workflow

dot

Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Xray X-ray Crystallography (for suitable crystals) Synthesis->Xray Analysis Structural Analysis & Comparison NMR->Analysis IR->Analysis MS->Analysis Xray->Analysis

Caption: Workflow for the structural characterization of 4-oxooxazolidin-3-yl compounds.

Self-Validating System: Each analytical technique provides a piece of the structural puzzle. The molecular formula obtained from high-resolution mass spectrometry must be consistent with the integration and chemical shifts observed in the NMR spectra. The functional groups identified by IR spectroscopy (e.g., the carbonyl group) must correspond to the signals in the ¹³C NMR spectrum. Finally, the definitive structure from X-ray crystallography validates the interpretations from all other spectroscopic methods.

Conclusion

This guide has provided a comparative structural analysis of 4-oxooxazolidin-3-yl compounds, highlighting key crystallographic and spectroscopic features. The provided data and experimental protocols offer a valuable resource for researchers working on the synthesis and development of new derivatives based on this important scaffold. A thorough understanding of the structure-property relationships is critical for the advancement of 4-oxooxazolidin-3-yl compounds as potential therapeutic agents.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Aboutofil, F. E., Mustaphi, N. E. H., Blacque, O., Hökelek, T., Mazzah, A., El Ghayati, L., & Sebbar, N. K. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 81(6), 469–472. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2015). Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles. Bioorganic & Medicinal Chemistry Letters, 25(15), 2964–2967. [Link]

  • Okumura, H., Kitoh, S., Suda, M., & Hori, M. (2014). CRYSTAL STRUCTURE OF 4-ETHYL-1,3-OXAZOLIDINE-2- THIONE. Bibliomed, 3, 1017-1019. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(2), 662-671. [Link]

  • Aboutofil, F. E., Mustaphi, N. E. H., Blacque, O., Hökelek, T., Mazzah, A., El Ghayati, L., & Sebbar, N. K. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. IUCrData, 10(6), x250037. [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Fabre, S., Krivovichev, S., Serebryanaya, N., ... & Quirós, M. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427. [Link]

  • Abell, A. D., & Foulds, G. J. (1997). Chemistry and X-ray crystallographic structure of N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids: versatile intermediates in the synthesis of peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (18), 2615-2622. [Link]

  • PubChem. (n.d.). (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. Retrieved March 20, 2026, from [Link]

  • Aboutofil, F. E., Mustaphi, N. E. H., Blacque, O., Hökelek, T., Mazzah, A., El Ghayati, L., & Sebbar, N. K. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(4-Oxooxazolidin-3-yl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper handling and disposal of 6-(4-oxooxazolidin-3-yl)hexanoic acid. As a specialized research chemical, it requires a cautious and informed approach to waste management to ensure the safety of laboratory personnel and environmental protection. This guide synthesizes information based on the compound's structural motifs—an oxazolidinone core and a hexanoic acid chain—and aligns with established best practices for chemical waste disposal.

Hazard Profile and Initial Assessment

A specific Safety Data Sheet (SDS) for 6-(4-oxooxazolidin-3-yl)hexanoic acid is not always readily available. Therefore, a risk assessment must be conducted based on its constituent chemical classes.

  • Carboxylic Acid Moiety: The hexanoic acid component suggests the compound is a weak organic acid. Carboxylic acids, particularly short-chain ones like hexanoic acid, can be corrosive and cause skin and eye burns upon contact.[1][2][3] They may also be harmful if swallowed or inhaled.[2][3]

  • Oxazolidinone Core: The oxazolidinone scaffold is found in various pharmaceuticals.[4][5] While the parent 2-oxazolidinone is classified as a skin and eye irritant, the overall toxicity of a substituted molecule can vary significantly.[6][7] Without specific toxicological data, it is prudent to treat the compound as potentially bioactive and handle it with care to avoid environmental release.[6][8]

Given these characteristics, 6-(4-oxooxazolidin-3-yl)hexanoic acid should be managed as a hazardous chemical waste, with disposal procedures designed to mitigate risks of corrosivity and potential, uncharacterized toxicity.[9][10]

Regulatory Compliance: The First Priority

All chemical waste disposal is governed by a hierarchy of regulations, including federal, state/provincial, and local municipal rules.[11][12] Therefore, the first and most critical step before disposing of any waste is to consult your institution's Environmental Health & Safety (EHS) office.[9][11] They will provide specific guidance on waste stream classification, containerization, and labeling requirements that are compliant with all applicable laws.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is mandatory when handling either the pure compound or its waste solutions. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166.[2][13]Protects against splashes of the acidic compound, which can cause serious eye irritation or burns.[2]
Hand Protection Chemically resistant gloves (e.g., Neoprene, heavy-duty Nitrile).[1]Prevents skin contact, which can lead to irritation or chemical burns.[2] Always inspect gloves before use and consult the manufacturer's compatibility chart.
Body Protection Standard laboratory coat. An apron may be required when handling larger quantities (>1 liter).[1]Protects skin and personal clothing from contamination.
Ventilation Handle in a certified chemical fume hood.[1][2]Minimizes the risk of inhaling any vapors or aerosols, which may be respiratory irritants.

Disposal Workflow: A Step-by-Step Guide

The primary and most recommended disposal method for this compound is collection as hazardous chemical waste. In-lab treatment, such as neutralization, should only be performed on simple aqueous waste streams after receiving explicit approval from your institution's EHS department.[14][15]

Disposal Decision Workflow

The following diagram outlines the decision-making process for segregating and disposing of waste containing 6-(4-oxooxazolidin-3-yl)hexanoic acid.

DisposalWorkflow start Start: Waste Generated (Pure compound, solution, or contaminated material) check_mixed Is waste mixed with other hazardous materials (e.g., halogenated solvents, heavy metals)? start->check_mixed node_acid_waste Segregate as 'Non-Halogenated Organic Acid Waste' check_mixed->node_acid_waste No node_mixed_waste Consult EHS for correct hazardous waste stream classification. DO NOT MIX. check_mixed->node_mixed_waste Yes container Step 1: Select a Compatible Container (e.g., HDPE or glass bottle) node_acid_waste->container node_mixed_waste->container After EHS consultation labeling Step 2: Affix Hazardous Waste Label (Fill out completely: full chemical name, concentrations, hazards) container->labeling fill_level Step 3: Add Waste to Container (Do not fill above 75% capacity) labeling->fill_level storage Step 4: Store Securely (In a designated satellite accumulation area, segregated from bases and oxidizers) fill_level->storage pickup Step 5: Arrange for EHS Pickup (Follow institutional procedures) storage->pickup

Caption: Decision workflow for proper segregation and disposal.

Experimental Protocol: Waste Collection
  • Characterize Your Waste: Determine if the waste is the pure compound, a solution, or contaminated labware. Identify all chemical constituents and their approximate concentrations. This information is mandatory for proper labeling.[10]

  • Select a Container: Choose a clean, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.[10] The container must have a secure, screw-top cap.

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your EHS department.[10] Fill it out completely and legibly, listing "6-(4-Oxooxazolidin-3-yl)hexanoic acid" and all other components. Indicate the hazards (Corrosive, Irritant).

  • Segregate and Fill:

    • This waste should be collected in a stream designated for non-halogenated organic acids .[10]

    • Crucially, do not mix this waste with bases, strong oxidizing agents, or halogenated solvents. [1][16] Incompatible mixing can cause dangerous reactions.

    • Add the waste to the container, ensuring it is never filled to more than 75% of its total capacity to allow for vapor expansion.[10]

  • Store for Pickup: Keep the sealed container in a designated and properly labeled satellite accumulation area. This area should provide secondary containment and be segregated from incompatible materials.[16]

  • Schedule Disposal: Contact your EHS office to arrange for the collection and final disposal of the full waste container.[9]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Assess: If the spill is large or involves other highly volatile or toxic substances, evacuate the area and contact your institution's emergency response line. For small, manageable spills, proceed with caution.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE outlined in Section 3.

  • Contain and Neutralize:

    • For liquid spills, contain the area with an absorbent material from a chemical spill kit.

    • Carefully apply a weak base, such as sodium bicarbonate or a commercial acid neutralizer, over the spill area.[1][16] Work from the outside in.

    • Avoid using strong bases, as this can generate significant heat.

  • Collect and Clean:

    • Once the acid is neutralized (a lack of fizzing is a good indicator), carefully collect the absorbed material using spark-proof tools (e.g., plastic dustpan).[13]

    • Place all contaminated materials, including gloves and wipes, into a designated hazardous waste bag or container.

    • Wipe the area with soap and water.

  • Dispose of Cleanup Material: The collected spill debris must be disposed of as hazardous waste.[10][17] Label the container clearly as "Spill Debris containing 6-(4-oxooxazolidin-3-yl)hexanoic acid" and arrange for EHS pickup.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

References

  • 6-(4-OXO-OXAZOLIDIN-3-YL)
  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs.
  • Chemical Safety – Waste Management. University of Manitoba.
  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG.
  • Guidelines for environmental protection measures at chemical and waste storage facilities. Government of Ontario.
  • Hazardous Waste Disposal Guide. Safety & Risk Services, University of British Columbia.
  • Who Regulates the Disposal of Hazardous Chemicals in Canada? Greenflow.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS. University of Washington, Department of Chemistry.
  • 6-oxohexanoic acid - Safety D
  • SAFETY DATA SHEET - Hexanoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - (S)-4-(4-Aminobenzyl)-2-oxazolidinone. Fisher Scientific.
  • 6-(4-Oxoquinazolin-3(4H)-yl)
  • Safety D
  • Safety Data Sheet: Hexanoic acid. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Hexanoic Acid. Spectrum Chemical.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group - UC Riverside.
  • Safety Data Sheet - Hexanoic Acid-d3. Cayman Chemical.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia.
  • 6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.

Sources

Personal protective equipment for handling 6-(4-Oxooxazolidin-3-yl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or specialized chemical intermediates like 6-(4-Oxooxazolidin-3-yl)hexanoic acid requires moving beyond basic safety data sheets (which often lack chronic toxicity data for research-stage compounds) and applying predictive risk assessments. As a bifunctional molecule featuring both an aliphatic carboxylic acid and a polar oxazolidinone core, this compound presents unique handling challenges during synthesis and drug development workflows.

The following guide provides a self-validating, step-by-step operational framework designed for drug development professionals, grounded in the precautionary principles of the[1].

Mechanistic Hazard Profile & Causality

To design a robust safety protocol, we must first deduce the physicochemical risks from the molecule's structural moieties:

  • Hexanoic Acid Tail: Aliphatic carboxylic acids are mild-to-moderate skin and eye irritants. The lipophilic nature of the 6-carbon chain enhances cell membrane permeability, potentially acting as a lipid-soluble vehicle that facilitates the transport of the entire molecule through the stratum corneum.

  • 4-Oxooxazolidin-3-yl Head Group: Oxazolidinone derivatives are well-documented pharmacophores (found in antimicrobials like linezolid). Because of this inherent biological activity, the compound must be treated as a potential sensitizer and enzyme inhibitor.

  • The "Trojan Horse" Solvent Effect: In medicinal chemistry, this compound is frequently solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for amide coupling reactions. These solvents rapidly permeate standard laboratory elastomers, carrying dissolved solutes directly into the bloodstream.

PPE Selection Causality Matrix

Based on the risk assessment frameworks in [2], the following Personal Protective Equipment (PPE) is mandatory. Selection is strictly dictated by the operational scale and the presence of carrier solvents.

Operational ScaleDermal (Gloves)Ocular (Eyes)Body & RespiratoryMechanistic Rationale
Analytical Scale (< 1g, Dry Solid)Double-layer Nitrile(min 0.11 mm thickness)ANSI Z87.1 Safety Glasses with side shieldsStandard lab coat.No respirator needed if in hood.Nitrile provides excellent resistance to dry, weak organic acids. Double-gloving prevents micro-tear exposure.
Preparative Scale (> 1g, Dry Solid)Double-layer Nitrile(min 0.4 mm thickness)ANSI Z87.1 Chemical Splash GogglesFlame-resistant (FR) lab coat.N95 mask (if outside hood).Increased mass elevates airborne dust risks. Goggles prevent ocular deposition of micronized powders.
Solubilized State (in DMSO/DMF)Butyl rubber or Silver Shield® over NitrileANSI Z87.1 Chemical Splash GogglesFR lab coat and chemical-resistant apron.Critical: DMSO/DMF permeates standard nitrile in seconds. Butyl rubber is required to block the solvent carrier.

Self-Validating Operational Protocol

Trustworthy laboratory science requires protocols that verify their own safety at each step. Do not proceed to the next step unless the validation check passes.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Activate the chemical fume hood.

    • Validation Check: Observe the digital monitor or use a tissue to ensure the face velocity is strictly between 80–120 feet per minute (fpm) .

  • Static Mitigation: Wipe the exterior of the chemical container and the balance pan with an anti-static ionizing brush or a damp, lint-free cloth.

    • Causality: Fine organic powders carry electrostatic charges that cause violent aerosolization upon opening, leading to inhalation risks.

Phase 2: Weighing and Transfer
  • Glove Donning: Don the primary layer of nitrile gloves. Inspect for micro-tears. Don the secondary layer (or butyl gloves if your protocol involves solvent addition).

  • Containment Weighing: Tare a static-free weigh boat. Open the 6-(4-Oxooxazolidin-3-yl)hexanoic acid container only inside the 8-inch safety boundary of the fume hood.

  • Transfer: Use a grounded metal spatula. Avoid plastic spatulas, which generate static electricity and repel the powder.

  • Solubilization: If adding DMSO/DMF, add the solvent slowly down the side of the vial to prevent aerosolizing the dry powder.

    • Validation Check: Visually ensure complete dissolution and cap the vial tightly before removing it from the fume hood.

Phase 3: Post-Operation Decontamination
  • Storage: Seal the primary container with Parafilm and store it in a desiccator. The oxazolidinone ring can be hygroscopic, and moisture degrades the compound over time.

  • Surface Neutralization: Wipe down the balance and hood surface with a 5% sodium bicarbonate ( NaHCO3​ ) solution, followed by distilled water.

    • Causality: The weak base neutralizes residual hexanoic acid derivatives into highly water-soluble sodium salts, ensuring complete chemical removal from the workspace.

Spill Response and EPA-Compliant Disposal

Waste generated from this compound must be managed strictly according to [3].

  • Solid Spill Response: Do not sweep dry. Cover the powder with a damp paper towel to suppress dust generation, then carefully scoop it into a compatible hazardous waste container.

  • Waste Segregation: Classify the waste as "Non-Halogenated Organic Waste" (unless solubilized in a halogenated solvent like Dichloromethane).

  • Labeling & Storage: Label the secondary containment clearly with "Hazardous Waste: 6-(4-Oxooxazolidin-3-yl)hexanoic acid / Organic Acid". Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation, strictly adhering to the 55-gallon accumulation limit per EPA 40 CFR 262.15.

Safety Workflow Visualization

ChemicalSafetyWorkflow A Hazard Identification (Unknown Toxicity & Irritant) B PPE Selection (Nitrile/Butyl, Goggles, FR Coat) A->B C Engineering Controls (Fume Hood: 80-120 fpm) A->C D Operational Execution (Static-Free Weighing) B->D C->D E Spill or Contamination? D->E F Alkaline Decontamination (5% NaHCO3 Wash) E->F Yes G Waste Segregation (Non-Halogenated Organics) E->G No F->G H EPA 40 CFR 262 Compliant Disposal G->H

Fig 1. End-to-end safety, handling, and EPA-compliant disposal workflow for the target compound.

References

  • Occupational Safety and Health Administration (OSHA). OSHA Laboratory Standard (29 CFR 1910.1450). Available at:[Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.